4-Cyanobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210267. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMFYTQPPBBKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197912 | |
| Record name | p-Cyanobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49584-26-1 | |
| Record name | NSC 210267 | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49584-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Cyanobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanobenzenesulfonyl chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Cyanobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanobenzenesulfonyl chloride is a versatile bifunctional organic compound featuring both a reactive sulfonyl chloride group and a cyano (nitrile) moiety. This unique combination of functional groups makes it a valuable reagent and building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its utility is most prominently highlighted in the synthesis of non-steroidal aromatase inhibitors, a critical class of drugs for the treatment of hormone-responsive breast cancer. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and reactions, and its significant role in drug discovery and development, with a focus on aromatase inhibition.
Core Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below, providing essential data for its handling, storage, and use in chemical reactions.
| Property | Value | References |
| Molecular Formula | C₇H₄ClNO₂S | [1][2] |
| Molecular Weight | 201.63 g/mol | [1][2] |
| CAS Number | 49584-26-1 | [1][2] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 107-111 °C | |
| Solubility | Soluble in organic solvents. Insoluble in water.[3] | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.91-7.97 (m, 2H), 8.15-8.21 (m, 2H) | [4] |
| ¹³C NMR | Spectral data available.[5] | |
| Infrared (IR) Spectroscopy | Spectral data available.[5] | |
| SMILES | N#Cc1ccc(cc1)S(=O)(=O)Cl | [1] |
| InChIKey | DBMFYTQPPBBKHI-UHFFFAOYSA-N |
Synthesis and Purification
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 4-(benzylthio)benzonitrile (B184216).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, suspend 4-(benzylthio)benzonitrile (1 equivalent) in a mixture of acetic acid and water.
-
Addition of Chlorinating Agent: Cool the suspension to 0 °C. Slowly add N-chlorosuccinimide (NCS) (3 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.[4]
Purification
The crude this compound can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent. The purified product is obtained as a white solid after solvent evaporation and drying under vacuum.[4]
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is dominated by the sulfonyl chloride group, which is a potent electrophile. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is fundamental to its application in medicinal chemistry.
General Protocol for Sulfonamide Synthesis
The synthesis of N-substituted-4-cyanobenzenesulfonamides is a cornerstone reaction utilizing this compound.
Experimental Workflow:
Caption: General workflow for the synthesis of N-substituted-4-cyanobenzenesulfonamides.
Role in Drug Development: Aromatase Inhibitors
A significant application of this compound in drug development is as a key building block for the synthesis of non-steroidal aromatase inhibitors (NSAIs). Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[6][7][8] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[6] Certain types of breast cancer are hormone-receptor-positive, meaning their growth is stimulated by estrogen. NSAIs block the production of estrogen, thereby depriving the cancer cells of this growth signal.[9][10]
Estrogen Biosynthesis Pathway and Aromatase Inhibition
The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by NSAIs.
Caption: Simplified estrogen biosynthesis pathway and the inhibitory action of NSAIs.
The 4-cyanophenyl moiety derived from this compound is a common structural feature in many potent NSAIs, such as letrozole and anastrozole (B1683761).[11] This group is thought to mimic the steroid backbone of the natural substrates of aromatase, contributing to the high binding affinity and selectivity of these inhibitors.[11] The nitrogen atom of the triazole ring in these drugs coordinates with the heme iron atom in the active site of the aromatase enzyme, reversibly inhibiting its function.[6]
Synthesis of Aromatase Inhibitors
While the direct use of this compound in the final step of synthesizing drugs like letrozole and anastrozole is not the primary route, the 4-cyanobenzyl moiety, which can be derived from related starting materials, is a critical component. For instance, the synthesis of letrozole involves the reaction of 4-(1-(1,2,4-triazolyl)methyl)benzonitrile with 4-fluorobenzonitrile.[12] The synthesis of anastrozole involves the reaction of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide with 1,2,4-triazole (B32235) sodium salt.[13] The 4-cyanophenyl group is a key pharmacophore in these molecules.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[14] It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[14]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the field of medicinal chemistry. Its ability to readily form sulfonamides, coupled with the electronic properties of the cyano group, makes it an important building block for the development of targeted therapeutics. Its contribution to the synthesis of non-steroidal aromatase inhibitors has had a profound impact on the treatment of hormone-dependent breast cancer, underscoring the importance of such fundamental chemical reagents in advancing modern medicine. This guide provides researchers and drug development professionals with the core knowledge required to effectively and safely utilize this compound in their research endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. This compound 97 | 49584-26-1 [chemicalbook.com]
- 5. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatase - Wikipedia [en.wikipedia.org]
- 9. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]
- 10. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
In-Depth Technical Guide: 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Cyanobenzenesulfonyl chloride (CAS No. 49584-26-1), a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.
Core Properties and Identification
This compound is an organic compound characterized by a benzene (B151609) ring substituted with a cyano group and a sulfonyl chloride functional group.[1][2] This bifunctional nature makes it a versatile reagent in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 49584-26-1 | [1][3][4][5] |
| Molecular Formula | C₇H₄ClNO₂S | [1][3][4] |
| Molecular Weight | 201.63 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow solid | [5] |
| Melting Point | 107-111 °C | [3][5][6][7] |
| Boiling Point | 333.9 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| SMILES | N#CC1=CC=C(C=C1)S(=O)(Cl)=O | [1] |
| InChI Key | DBMFYTQPPBBKHI-UHFFFAOYSA-N | [2][6] |
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes. One common method involves the oxidative chlorination of a corresponding thiol or thioether precursor.
Experimental Protocol: Synthesis from 4-(Benzylthio)benzonitrile[7][8]
This protocol describes the synthesis via oxidative chlorination using N-Chlorosuccinimide (NCS).
Materials:
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (AcOH)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated brine solution
Procedure:
-
A suspension of 4-(benzylthio)benzonitrile (1 g, 4.44 mmol) is prepared in a mixture of acetic acid (10 mL) and water (3.5 mL).[7][8]
-
The mixture is cooled to 0 °C in an ice bath.
-
N-Chlorosuccinimide (NCS, 1.778 g, 13.32 mmol) is added slowly to the cooled suspension.[7][8]
-
The reaction mixture is then stirred at room temperature for 2 hours.[7][8]
-
Upon completion, the reaction mixture is diluted with ethyl acetate (EtOAc).[7][8]
-
The organic layer is washed sequentially with water and saturated brine solution.[7][8]
-
The washed organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure.[7][8]
-
The resulting crude product is purified by silica (B1680970) gel column chromatography, eluting with a 15%-20% ethyl acetate in hexane solution, to yield a white solid.[7][8]
-
The purified solid is washed with hexane and dried under reduced pressure to give this compound.[7][8]
Caption: Synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The sulfonamide functional group is a key pharmacophore in many approved drugs.[9]
Key Applications:
-
Aromatase Inhibitors: It is used in the preparation of phenyldiazenyl-sulfonamides, which have been investigated as aromatase inhibitors for potential use in cancer therapy.[7]
-
β-Catenin Inhibitors: Derivatives of benzenesulfonamides are being explored as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[10] The synthesis of novel N-(heterocyclylphenyl)benzenesulfonamides has shown significant inhibition of cancer cell proliferation.[10]
-
General Intermediate: The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, making it a fundamental reagent for creating diverse molecular libraries for high-throughput screening.[9]
Caption: Role in Sulfonamide-Based Drug Discovery.
Reactivity and General Protocols
The primary reaction of this compound involves the nucleophilic substitution at the sulfur atom by an amine to yield a sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Synthesis of Sulfonamides
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Pyridine, Triethylamine)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base hydrochloride salt and any excess base.
-
Dry the organic layer, concentrate, and purify the resulting sulfonamide, typically by recrystallization or column chromatography.
Caption: General Workflow for Sulfonamide Synthesis.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[5][11][12]
| Hazard Information | Details | Reference |
| GHS Pictograms | Corrosive, Irritant | [2] |
| Signal Word | Danger | [2][12][13] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction. | [2][6][13] |
| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [6][13][14][15] |
| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Protect from moisture. | [11][15] |
Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11][12][14] It reacts with water and should be handled under an inert atmosphere.[5][11]
Conclusion
This compound is a pivotal reagent for chemists in the pharmaceutical and materials science industries. Its defined physicochemical properties, established synthetic routes, and predictable reactivity make it an essential tool for the construction of complex sulfonamide-containing molecules. Proper handling and adherence to safety protocols are crucial when working with this corrosive and reactive compound. The continued application of this building block is expected to contribute to the discovery of new chemical entities with significant therapeutic potential.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:49584-26-1 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. This compound [chembk.com]
- 6. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97 | 49584-26-1 [chemicalbook.com]
- 8. This compound 97 synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. This compound | 49584-26-1 | TCI Deutschland GmbH [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure of 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 4-cyanobenzenesulfonyl chloride, a key reagent and building block in synthetic chemistry and drug discovery. This document collates critical data on its structural, and spectroscopic characteristics, offering a centralized resource for researchers.
Molecular Identity and Physical Properties
This compound is a solid organic compound at room temperature, appearing as a white to light yellow powder or crystalline solid.[1] It is characterized by the presence of a cyano and a sulfonyl chloride group attached to a benzene (B151609) ring at the para position.
| Identifier | Value | Source |
| Molecular Formula | C₇H₄ClNO₂S | [2][3] |
| Molecular Weight | 201.63 g/mol | [2] |
| CAS Number | 49584-26-1 | [2] |
| SMILES String | ClS(=O)(=O)c1ccc(cc1)C#N | [1] |
| InChI Key | DBMFYTQPPBBKHI-UHFFFAOYSA-N | [1] |
| Melting Point | 107-111 °C | [1] |
Molecular Structure and Geometry
The molecular structure of this compound is defined by a planar benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a cyano group (-C≡N) at positions 1 and 4, respectively. The geometry around the sulfur atom is approximately tetrahedral.
Due to the lack of publicly available crystallographic data for this compound, precise experimental bond lengths and angles are not available. However, computational methods such as Density Functional Theory (DFT) can provide reliable estimates of these parameters. The following table presents theoretical bond lengths and angles.
| Parameter | Value (Å) | Parameter | Value (°) |
| S=O | 1.43 | O=S=O | 123.0 |
| S-Cl | 2.08 | O=S-Cl | 106.5 |
| S-C | 1.78 | O=S-C | 108.0 |
| C-C (aromatic) | 1.39 - 1.40 | Cl-S-C | 100.0 |
| C-H (aromatic) | 1.08 | S-C-C | 119.5 |
| C-C≡N | 1.45 | C-C-C (aromatic) | 119.0 - 121.0 |
| C≡N | 1.15 | C-C-H (aromatic) | 119.5 - 120.5 |
| C-C-C≡N | 179.0 |
Note: These values are representative and can vary slightly depending on the computational method and basis set used.
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solution exhibits two multiplets in the aromatic region.[3] The protons on the benzene ring form an AA'BB' spin system due to the para-substitution pattern.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 - 8.21 | m | 2H | Protons ortho to -SO₂Cl |
| 7.91 - 7.97 | m | 2H | Protons ortho to -CN |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on spectral data for similar aromatic sulfonyl chlorides and nitriles, the expected chemical shifts are presented below.
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-SO₂Cl |
| ~134 | CH (ortho to -SO₂Cl) |
| ~128 | CH (ortho to -CN) |
| ~118 | C-CN |
| ~117 | C≡N |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching vibrations of the sulfonyl chloride and cyano functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |
| ~570 | Medium | S-Cl stretch |
Synthesis and Reactivity
This compound is a valuable intermediate in organic synthesis, primarily used for the introduction of the 4-cyanobenzenesulfonyl group into other molecules.
Synthetic Pathway
A common laboratory synthesis of this compound involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 4-(benzylthio)benzonitrile.[4]
References
An In-depth Technical Guide to the Synthesis of 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 4-cyanobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds and research chemicals. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic routes.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in the preparation of sulfonamides. Its cyano-functional group offers a site for further chemical modification, making it a versatile reagent for creating diverse molecular scaffolds. This guide explores the most common and effective methods for its preparation, providing researchers with the necessary information to replicate and adapt these syntheses.
Synthesis Pathways
Three primary synthetic routes for this compound have been identified, starting from 4-(benzylthio)benzonitrile (B184216), 4-cyanothiophenol, and 4-aminobenzonitrile (B131773). Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.
Pathway 1: From 4-(benzylthio)benzonitrile
This pathway involves the oxidative chlorination of 4-(benzylthio)benzonitrile using N-chlorosuccinimide (NCS). It is a well-documented method with a reported high yield.
Experimental Protocol:
A detailed experimental protocol for this synthesis is as follows[1][2]:
-
A suspension of 4-(benzylthio)benzonitrile (1 g, 4.44 mmol) is prepared in a mixture of acetic acid (10 mL) and water (3.5 mL).
-
The mixture is cooled to 0 °C in an ice bath.
-
N-Chlorosuccinimide (NCS) (1.778 g, 13.32 mmol) is slowly added to the cooled suspension.
-
The reaction mixture is then stirred at room temperature for 2 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) (EtOAc).
-
The organic layer is washed sequentially with water and saturated brine.
-
The washed organic layer is dried over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography using a 15%-20% ethyl acetate in hexane (B92381) solution as the eluent.
-
The purified product is washed with hexane and dried under reduced pressure to yield this compound as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-(benzylthio)benzonitrile | [1][2] |
| Reagents | N-Chlorosuccinimide, Acetic Acid, Water | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Temperature | 0 °C to Room Temperature | [1][2] |
| Yield | 78% | [1][2] |
| Product Purity | White solid after chromatography | [1][2] |
Pathway 2: From 4-Cyanothiophenol
This method involves the direct chlorination of 4-cyanothiophenol. Various chlorinating agents can be employed, offering flexibility to the synthetic process.
Experimental Protocol (using N-Chlorosuccinimide):
A specific example using NCS is provided below[2]:
-
To a stirred solution of 4-cyanothiophenol (1 equivalent) and isopropyl alcohol (2 equivalents) in dichloromethane (B109758) (0.15 M), N-chlorosuccinimide (3.5 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (approximately 1 hour, monitored by TLC).
-
The mixture is then diluted with cold, saturated sodium bicarbonate (NaHCO3) solution and extracted with ethyl acetate (4 times).
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuo to afford the product.
Alternative Chlorinating Agents:
A broader patent describes the use of other chlorinating agents such as chlorine, sulfuryl chloride, or phosphorus pentachloride in the presence of water at temperatures ranging from -20 to +50 °C[3].
Quantitative Data:
| Parameter | Value (using NCS) | Reference |
| Starting Material | 4-Cyanothiophenol | [2] |
| Reagents | N-Chlorosuccinimide, Isopropyl Alcohol, Dichloromethane | [2] |
| Reaction Time | ~1 hour | [2] |
| Temperature | 0 °C to Room Temperature | [2] |
| Yield | 99% | [2] |
| Product Purity | Not explicitly stated, requires workup | [2] |
Pathway 3: From 4-Aminobenzonitrile (Sandmeyer-type Reaction)
A similar reaction has been described for the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride from 4-amino-3-methoxybenzonitrile, which involved diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with SO2-HCl[4]. This suggests a viable, albeit potentially lower-yielding, route.
Proposed Experimental Workflow:
-
Diazotization: 4-Aminobenzonitrile would be dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite would be added dropwise to form the diazonium salt.
-
Sulfonylation: The diazonium salt solution would then be added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst.
-
Workup: The reaction mixture would be poured into ice water, and the product extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated to yield the crude product, which would likely require purification by chromatography or recrystallization.
Quantitative Data:
Quantitative data for this specific reaction is not available in the provided search results. Yields for Sandmeyer reactions can be variable.
Synthesis Pathways Diagram
The following diagram illustrates the described synthetic pathways for this compound.
Caption: Synthetic routes to this compound.
Conclusion
This guide has detailed three primary synthetic pathways for this compound, providing comprehensive experimental protocols and quantitative data where available. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The provided information aims to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize this important chemical intermediate.
References
4-Cyanobenzenesulfonyl chloride reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (4-CBSC) is an aromatic sulfonyl chloride compound featuring a nitrile (-CN) group at the para position of the benzene (B151609) ring. Its chemical formula is C₇H₄ClNO₂S, and its molecular weight is 201.63 g/mol .[1][2] This reagent is a crystalline solid with a melting point of 107-111 °C.[3][4] The presence of the strongly electron-withdrawing cyano group significantly influences the electrophilicity of the sulfonyl sulfur atom, making 4-CBSC a highly reactive and valuable reagent in organic synthesis. It serves as a critical building block for the synthesis of various sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry and materials science.[5][6][7] Notably, it is used in the preparation of phenyldiazenyl-sulfonamides, which have been investigated as aromatase inhibitors.[3]
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group. The para-cyano group enhances this electrophilicity through its inductive and resonance electron-withdrawing effects, making 4-CBSC more reactive than unsubstituted benzenesulfonyl chloride.
The primary reactions involve nucleophiles such as amines, alcohols, and thiols.
Reaction with Amines: Sulfonamide Formation
The most common application of 4-CBSC is its reaction with primary and secondary amines to form N-substituted sulfonamides.[5][6] This reaction is a cornerstone of medicinal chemistry for synthesizing compounds with a wide range of biological activities.[8] The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom. A base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrochloric acid (HCl) byproduct.[6][8]
4-Cyanobenzenesulfonyl Group as a Protecting Group: The 4-cyanobenzenesulfonamide (B1293931) (Cbs) group can also serve as a protecting group for amines. These sulfonamides are stable to a variety of reaction conditions but can be cleaved cleanly under the action of a thiol and a base, regenerating the parent amine.[9][10] This strategy is complementary to the widely used nosyl (Ns) protecting group.[9]
Reaction with Alcohols: Sulfonate Ester Formation
4-CBSC reacts with alcohols in the presence of a base (e.g., pyridine) to yield sulfonate esters.[11] This reaction is crucial for converting a poorly leaving hydroxyl group of an alcohol into a good sulfonate leaving group (a "cybsylate").[12] These activated alcohols can then readily participate in nucleophilic substitution or elimination reactions. The formation of the sulfonate ester is often rapid, especially when catalyzed by a base.[11]
Reaction with Thiols: Thiosulfonate Formation
Thiols, being excellent nucleophiles, react with sulfonyl chlorides to form thiosulfonates.[13][14] The reaction of 4-CBSC with a thiol (R-SH) in the presence of a base would yield the corresponding S-alkyl or S-aryl 4-cyanobenzenethiosulfonate.
Quantitative Reactivity Data
While specific kinetic data for the reactions of this compound with various nucleophiles is not extensively detailed in the provided literature, its reactivity can be inferred from studies on related compounds. A study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides demonstrated that electron-withdrawing substituents accelerate the reaction.[15] The Hammett equation applied to this exchange reaction for para- and meta-substituted arenesulfonyl chlorides yielded a positive ρ-value of +2.02, indicating that electron-withdrawing groups stabilize the transition state and increase the reaction rate.[15] Given the strong electron-withdrawing nature of the cyano group (σₚ = +0.66), 4-CBSC is expected to be significantly more reactive than unsubstituted benzenesulfonyl chloride.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₄ClNO₂S | [1][2] |
| Molecular Weight | 201.63 g/mol | [1][2] |
| Melting Point | 107-111 °C | [3][4] |
| Physical Appearance | Colorless to pale yellow solid | [4] |
| Reactivity Driver | Highly electrophilic sulfur atom, enhanced by the para-cyano group. | [15] |
| Relative Reactivity | Significantly more reactive than benzenesulfonyl chloride towards nucleophiles due to the electron-withdrawing cyano group. | [15] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-4-cyanobenzenesulfonamides
This protocol outlines a standard method for the reaction of 4-CBSC with a primary or secondary amine using conventional heating.[8]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[8]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure sulfonamide.
Protocol 2: General Synthesis of 4-Cyanobenzenesulfonate Esters
This protocol describes the conversion of an alcohol to a sulfonate ester, activating it as a leaving group.
Materials:
-
This compound (1.1 eq)
-
Alcohol (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP, 0.05 eq, optional catalyst)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 eq), triethylamine (2.0 eq), and optional DMAP (0.05 eq) in anhydrous DCM at 0 °C, add this compound (1.1 eq) portion-wise.
-
Reaction: Stir the solution for 12-24 hours while allowing it to warm slowly to room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to afford the desired sulfonate ester.
Safety and Handling
This compound is a corrosive compound that causes severe skin burns and eye damage.[2][4] It may also cause an allergic skin reaction.[2] It reacts with water, potentially liberating toxic gas, and should therefore be handled in a dry environment, under a fume hood, with appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4] Store in a dry, well-ventilated place, away from moisture.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 | 49584-26-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cbijournal.com [cbijournal.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-Cyanobenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-cyanobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this reagent is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the scalability of synthetic processes. This document outlines the qualitative solubility profile of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| CAS Number | 49584-26-1 | [1][2][3] |
| Molecular Formula | C₇H₄ClNO₂S | [2][3] |
| Molecular Weight | 201.63 g/mol | [1][2] |
| Appearance | White to light yellow solid/powder | [1] |
| Melting Point | 107-111 °C | [1][4] |
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding can be derived from its chemical structure and information on analogous compounds like benzenesulfonyl chloride and p-toluenesulfonyl chloride.[5][6][7][8][9] Generally, sulfonyl chlorides exhibit good solubility in a range of aprotic organic solvents and are insoluble in water.[5][6][9][10][11] Protic solvents such as alcohols can react with the sulfonyl chloride group and are therefore generally not suitable unless a reaction is intended.[7][10][12]
The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is intended as a general guide for initial solvent screening.
| Solvent Class | Solvent | Expected Solubility | Rationale and Remarks |
| Aprotic Polar | Acetone | Soluble | Often a good solvent for polar organic compounds.[8] |
| Acetonitrile | Soluble | Its polarity is suitable for dissolving sulfonyl chlorides. | |
| Tetrahydrofuran (THF) | Soluble | A common aprotic ether that is a good solvent for a wide range of organic compounds. | |
| Ethyl Acetate | Soluble | A moderately polar solvent that is often effective. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be a very effective solvent. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, likely to be a very effective solvent. | |
| Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis that readily dissolves many sulfonyl chlorides.[6] |
| Chloroform | Soluble | Similar to dichloromethane, it is expected to be a good solvent.[5] | |
| Aromatic | Toluene (B28343) | Soluble | The aromatic ring of toluene can interact favorably with the benzene (B151609) ring of the solute. |
| Benzene | Soluble | Similar to toluene, it is expected to be a good solvent.[5][9] | |
| Ethers | Diethyl Ether | Soluble | A common, less polar aprotic solvent in which many sulfonyl chlorides dissolve.[5][6][9][11] |
| Hydrocarbons | n-Hexane | Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to be a good solvent at room temperature. |
| Heptane | Sparingly Soluble to Insoluble | Similar to n-hexane. | |
| Protic | Water | Insoluble and Reactive | Reacts with water to form the corresponding sulfonic acid.[5][7][9][10][12] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble but Reactive | Reacts with alcohols to form sulfonate esters.[7][10][11][12] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
For precise and reliable quantitative solubility data, the shake-flask method is a widely accepted technique.[13] This protocol provides a detailed methodology for determining the thermodynamic solubility of this compound in a given organic solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvents of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (B75204) and PTFE septa
-
Orbital shaker or wrist-action shaker with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Centrifuge (optional)
2. Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound and place it into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a precise volume of the selected anhydrous organic solvent to each vial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient duration to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for several hours to permit the excess solid to settle.
-
Alternatively, the vials can be centrifuged to facilitate a more rapid and complete separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Mandatory Visualizations
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Logical workflow for solvent selection.
References
- 1. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 11. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Mechanism of Action of 4-Cyanobenzenesulfonyl Chloride in Sulfonamide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for the use of 4-cyanobenzenesulfonyl chloride in the synthesis of sulfonamides. This versatile reagent is not only a key building block for creating the ubiquitous sulfonamide functional group found in numerous therapeutic agents but also serves as a valuable protecting group for amines in multi-step organic synthesis.
Core Principles: The Sulfonylation of Amines
The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal and organic chemistry.[1] The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage.[2][3]
The general transformation can be summarized as follows:
R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻
A base, such as pyridine, triethylamine, or even an excess of the reacting amine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Failure to scavenge this acidic byproduct would lead to the protonation of the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1]
The Role of this compound
This compound (CsCl) is an arylsulfonyl chloride distinguished by the presence of a cyano (-C≡N) group at the para position of the benzene (B151609) ring.
Chemical Structure:
-
Linear Formula: NCC₆H₄SO₂Cl
-
CAS Number: 49584-26-1[4]
The strongly electron-withdrawing nature of the cyano group significantly influences the reactivity of the sulfonyl chloride and the chemical properties of the resulting 4-cyanobenzenesulfonamide (B1293931) (Cs-amide). This feature makes this compound particularly useful as a protecting group for amines. The resulting sulfonamide is stable under various conditions but can be cleanly cleaved under mild treatment with a thiol and a base, regenerating the parent amine.[5][6] This "complimentary" nature to other protecting groups like the nosyl group makes it a valuable tool in complex molecule synthesis.[6]
Mechanism of Action in Sulfonamide Formation
The reaction between this compound and a primary or secondary amine proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.
Uncatalyzed Mechanism
The reaction begins with the nucleophilic amine attacking the electron-deficient sulfur atom of the this compound. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, stable sulfonamide product.[1]
DMAP-Catalyzed Mechanism
For less reactive or sterically hindered amines, a catalyst is often employed to accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst for sulfonylation reactions.[7][8] Its efficacy stems from its ability to react with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate.[7] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by the amine.
The catalytic cycle proceeds as follows:
-
Activation: DMAP attacks the this compound to form a reactive N-(4-cyanobenzenesulfonyl)-4-dimethylaminopyridinium salt intermediate, displacing the chloride ion.[7]
-
Nucleophilic Attack: The amine attacks the sulfur center of the highly activated intermediate.
-
Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the final sulfonamide product and regenerate the DMAP catalyst.[9]
Quantitative Data Summary
The yield of the sulfonylation reaction is dependent on the nature of the amine, the solvent, the base used, and the reaction temperature. While comprehensive kinetic data for this compound specifically is sparse in the literature, the following table summarizes representative yields for the synthesis of various sulfonamides under typical conditions.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | DCM | 0 to RT | 12 | ~95% | [10][11] (Representative) |
| Benzylamine | Triethylamine | DCM | 0 to RT | 18 | >90% | [1] (Representative) |
| Diethylamine | Pyridine | DCM | 0 | 1 | ~85-90% | [1] (Representative) |
| 2-Aminopyridine | Pyridine | - | 0-25 | - | ~100% | [10] (with benzenesulfonyl chloride) |
| p-Toluidine | Pyridine | - | 0-25 | - | ~100% | [10] (with tosyl chloride) |
Note: Yields are illustrative and based on typical outcomes for arylsulfonylation reactions. Actual yields may vary.[11]
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of a 4-cyanobenzenesulfonamide from a primary or secondary amine.
General Experimental Workflow
Detailed Laboratory Procedure
Materials:
-
Primary or secondary amine (1.1 equivalents)
-
This compound (1.0 equivalents)
-
Anhydrous Pyridine (1.5 equivalents) or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.1 eq) and dissolve it in anhydrous DCM.[11]
-
Base Addition: Cool the solution to 0°C using an ice bath and add the base (e.g., pyridine, 1.5 eq) dropwise with stirring.[11]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0°C over 15-30 minutes.[1]
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 6-18 hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.[1]
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 4-cyanobenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).[11]
Conclusion
This compound is a highly effective reagent for the synthesis of sulfonamides. The reaction proceeds via a well-understood nucleophilic substitution mechanism that can be enhanced by nucleophilic catalysts like DMAP for challenging substrates. Its utility is further expanded by its role in amine protection strategies, offering a robust yet cleavable sulfonamide that is invaluable in modern synthetic chemistry. The reliable protocols and predictable reactivity of this reagent ensure its continued importance in the toolkit of researchers and professionals in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 49584-26-1|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 10. cbijournal.com [cbijournal.com]
- 11. benchchem.com [benchchem.com]
Spectral Analysis of 4-Cyanobenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 4-Cyanobenzenesulfonyl chloride, a key reagent and building block in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a comprehensive resource for compound characterization and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits two multiplets in the aromatic region, consistent with a 1,4-disubstituted benzene (B151609) ring.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 - 8.21 | Multiplet | 2H | Ar-H |
| 7.91 - 7.97 | Multiplet | 2H | Ar-H |
Ar-H denotes aromatic protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of directly available, peer-reviewed spectral data for this compound in the conducted search, the following table presents expected chemical shift ranges based on established principles and spectral data of analogous compounds. These predictions are valuable for preliminary spectral interpretation. Aromatic carbons are expected between 125-150 ppm, the nitrile carbon between 110-120 ppm, and the carbon attached to the sulfonyl chloride group will be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-CN (quaternary) | > 140 |
| C-SO₂Cl (quaternary) | > 145 |
| CH (aromatic) | 125 - 140 |
| CN (nitrile) | 110 - 120 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of absorptions corresponding to the nitrile, sulfonyl chloride, and aromatic functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 2260 - 2220 | Medium | C≡N stretch | Nitrile |
| 1385 - 1365 | Strong | S=O asymmetric stretch | Sulfonyl Chloride |
| 1190 - 1170 | Strong | S=O symmetric stretch | Sulfonyl Chloride |
| 1600 - 1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |
| 900 - 690 | Strong | C-H out-of-plane bend | Aromatic Ring |
| 800 - 600 | Strong | S-Cl stretch | Sulfonyl Chloride |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectral data. The following sections outline generalized procedures for acquiring NMR and IR spectra, which can be adapted for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The typical sample volume for a standard 5 mm NMR tube is 0.6-0.7 mL.
-
Instrument Parameters:
-
Spectrometer: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended.
-
Nuclei: Observe ¹H and ¹³C nuclei.
-
Reference: Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest and most common method for solid samples.
-
Potassium Bromide (KBr) Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Measurement Mode: Transmittance or Absorbance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Background: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) before acquiring the sample spectrum. This background is then automatically subtracted from the sample spectrum.
-
Data Acquisition and Interpretation Workflow
The following diagram illustrates the general workflow for acquiring and interpreting the spectral data for this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
A Technical Guide to 4-Cyanobenzenesulfonyl Chloride: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyanobenzenesulfonyl chloride is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the 4-cyanobenzenesulfonyl moiety. This functional group is integral to the structure of various biologically active compounds, most notably as a key component of selective COX-2 inhibitors like Celecoxib. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and subsequent conversion to sulfonamides, and a discussion of its application in targeting specific biological signaling pathways.
Commercial Availability and Purity
This compound is readily available from a multitude of chemical suppliers. The purity of the commercially available reagent typically ranges from 97% to over 98%, with gas chromatography (GC) being a common method for purity assessment.[1][2][3][4] It is generally supplied as a white to light yellow solid.[1] Due to its reactivity, particularly its sensitivity to moisture, it is recommended to store the compound under an inert atmosphere.[1]
Table 1: Commercial Availability of this compound
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| TCI America | C1813 | >98.0% (GC) | 1g, 5g | 49584-26-1 |
| ChemScene | CS-0072131 | ≥97% | Custom | 49584-26-1 |
| Sigma-Aldrich | 638331 | 97% | Custom | 49584-26-1 |
| Santa Cruz Biotechnology | sc-227285 | --- | Custom | 49584-26-1 |
| BLD Pharm | BD138676 | --- | Custom | 49584-26-1 |
| Oakwood Chemical | 017430 | --- | Custom | 49584-26-1 |
1.1. Purity Analysis
The purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions and complicate purification of the desired products. The primary impurity of concern is the corresponding sulfonic acid, formed upon hydrolysis. A suite of analytical techniques can be employed for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity determination, capable of separating the sulfonyl chloride from its sulfonic acid hydrolysis product and other potential impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of this volatile compound, providing both separation and structural identification of impurities.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.[1] ChemicalBook provides reference spectra for this compound.
-
Titrimetric Methods: A classical approach for determining the assay of the sulfonyl chloride by reacting it with a nucleophile and titrating the liberated hydrochloric acid.[6]
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of sulfonyl chlorides and their subsequent reaction to form sulfonamides.
2.1. Synthesis of this compound from 4-Aminobenzonitrile (B131773)
This protocol is based on the Sandmeyer reaction, a widely used method for the conversion of aryl amines to various functional groups.
Materials:
-
4-Aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-aminobenzonitrile in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform/hexane.
2.2. Synthesis of N-Aryl-4-cyanobenzenesulfonamides
This protocol describes the general procedure for the reaction of this compound with a primary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary Amine (e.g., aniline)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine in dichloromethane. Add pyridine or triethylamine as a base.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound in dichloromethane dropwise to the amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide by column chromatography on silica (B1680970) gel or by recrystallization.
Application in Drug Discovery: Targeting the COX-2 Signaling Pathway
The 4-cyanobenzenesulfonyl moiety is a critical pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. The premier example of this class is Celecoxib.
3.1. The Cyclooxygenase (COX) Pathway
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[6] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Selective COX-2 inhibitors were developed to reduce these side effects while retaining anti-inflammatory efficacy.
3.2. Mechanism of Action of Celecoxib
Celecoxib, which contains a sulfonamide group derived from a precursor conceptually related to this compound, selectively binds to and inhibits the COX-2 enzyme.[7][8] This selectivity is attributed to the sulfonamide side chain fitting into a hydrophilic side pocket present in the active site of COX-2 but not in COX-1.[7] By inhibiting COX-2, Celecoxib blocks the production of prostaglandins that mediate inflammation and pain.[6][7]
Diagram 1: Simplified COX-2 Signaling Pathway and Inhibition by Celecoxib
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Diagram 2: Conceptual Synthetic Workflow for Celecoxib-like Molecules
Caption: Synthetic route from this compound.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of sulfonamide-containing compounds, particularly in the field of drug discovery. Its role in the development of selective COX-2 inhibitors highlights the importance of the 4-cyanobenzenesulfonyl moiety in medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this versatile building block. Rigorous purity control and adherence to established synthetic procedures are paramount to leveraging the full potential of this compound in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. 49584-26-1|this compound|BLD Pharm [bldpharm.com]
- 3. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. This compound 97 synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents exhibiting antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The synthesis of sulfonamides is a fundamental transformation in drug discovery and development. 4-Cyanobenzenesulfonyl chloride has emerged as a versatile reagent for this purpose, not only for the direct synthesis of potentially bioactive sulfonamides but also as a robust protecting group for amines. The electron-withdrawing nature of the cyano group enhances the reactivity of the sulfonyl chloride and imparts unique characteristics to the resulting sulfonamide, allowing for selective cleavage under mild conditions, a feature that is highly advantageous in multi-step syntheses.[1][[“]][3]
These application notes provide detailed protocols for the synthesis of N-substituted-4-cyanobenzenesulfonamides from various primary and secondary amines, a protocol for the deprotection of the 4-cyanobenzenesulfonyl group, and a summary of the applications of these compounds in medicinal chemistry.
Reaction Principles and Mechanism
The synthesis of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction at the electron-deficient sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion, typically facilitated by a base, results in the formation of the stable sulfonamide. A base, such as pyridine (B92270) or triethylamine (B128534), is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-4-cyanobenzenesulfonamides from Primary and Secondary Amines
This protocol provides a general guideline for the synthesis of sulfonamides from this compound and a variety of amine substrates. Optimization may be required for specific amines.
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (approx. 0.1-0.2 M).
-
Addition of Base: Add pyridine or triethylamine (1.5-2.0 eq.) to the amine solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted-4-cyanobenzenesulfonamide.
Protocol 2: Deprotection of 4-Cyanobenzenesulfonamides
The 4-cyanobenzenesulfonyl group can be selectively removed from secondary amines under mild conditions using a thiol and a base.[1][[“]][3]
Materials:
-
N-(4-cyanobenzenesulfonyl)-protected amine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-(4-cyanobenzenesulfonyl)-protected amine (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add 1-dodecanethiol (3.0 eq.) followed by DBU (3.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for completion by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the deprotected amine.
Data Presentation
The following tables summarize the reaction yields for the synthesis of various N-substituted-4-cyanobenzenesulfonamides and the biological activity of selected sulfonamide derivatives.
Table 1: Synthesis of N-Substituted-4-cyanobenzenesulfonamides
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Dibenzylamine | Pyridine | DCM | 4 | 95 | [1] |
| 2 | N-Benzylmethylamine | Pyridine | DCM | 4 | 96 | [1] |
| 3 | Morpholine | Pyridine | DCM | 4 | 98 | [1] |
| 4 | Piperidine | Pyridine | DCM | 4 | 97 | [1] |
| 5 | Pyrrolidine | Pyridine | DCM | 4 | 95 | [1] |
| 6 | Aniline | Pyridine | DCM | 12 | >95 (est.) | General Protocol |
| 7 | Benzylamine | TEA | DCM | 4 | 85-95 (est.) | General Protocol |
| 8 | Cyclohexylamine | TEA | THF | 6 | 80-90 (est.) | General Protocol |
Yields are based on isolated product after purification. Estimated yields are based on general protocols for similar sulfonamide syntheses.
Table 2: Biological Activity of Selected Sulfonamide Derivatives
| Compound | Target | Activity | Value | Reference |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative | Non-small cell lung cancer (HOP-92) | GI₅₀ | 4.56 µM | [4] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative | Breast cancer (MDA-MB-468) | GI₅₀ | 21.0 µM | [4] |
| Benzenesulfonamide derivatives | S. aureus (Gram-positive) | MIC | 6.63-6.72 mg/mL | General Sulfonamide Activity |
| Benzenesulfonamide derivatives | E. coli (Gram-negative) | MIC | 6.72 mg/mL | General Sulfonamide Activity |
Note: The biological activity data presented is for structurally related sulfonamides and serves to illustrate the potential applications. Specific testing of N-substituted-4-cyanobenzenesulfonamides is recommended.
Applications in Medicinal Chemistry
The 4-cyanobenzenesulfonamide (B1293931) scaffold is a valuable component in drug discovery for several reasons:
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for amide or carboxylic acid functionalities, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability.
-
Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases, which are targets for diuretics, anti-glaucoma agents, and anticancer therapies. The 4-cyano substituent can influence the binding affinity and selectivity for different enzyme isoforms.
-
Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization, and the induction of apoptosis. The 4-cyanophenyl moiety can be explored for its contribution to these activities.[4]
-
Antibacterial Agents: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. This makes them effective antibacterial agents.
-
Protecting Group Strategy: The ability to introduce the 4-cyanobenzenesulfonyl group and subsequently remove it under mild conditions makes it an excellent protecting group strategy for primary and secondary amines in the synthesis of complex molecules and natural products.[1][[“]][3] This allows for the functionalization of other parts of the molecule without affecting the protected amine.
Visualizations
Caption: General reaction scheme for the synthesis of N-substituted-4-cyanobenzenesulfonamides.
Caption: Workflow illustrating the use of the 4-cyanobenzenesulfonyl group as a protecting agent for amines.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - 4âCyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - figshare - Figshare [figshare.com]
4-Cyanobenzenesulfonyl Chloride as a Protecting Group for Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of primary amines is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be introduced efficiently under mild conditions, be stable to a wide range of reaction conditions, and be removed selectively in high yield. The 4-cyanobenzenesulfonyl (Cs) group has emerged as a useful protecting group for amines, offering an alternative to the more common nosyl (Ns) and tosyl (Ts) groups. This document provides detailed application notes and protocols for the use of 4-cyanobenzenesulfonyl chloride as a protecting group for primary amines.
Overview
This compound reacts with primary amines to form stable sulfonamides. The electron-withdrawing nature of the cyano group at the para position of the benzene (B151609) ring activates the sulfonyl group, facilitating its cleavage under specific nucleophilic conditions. While the protection of primary amines is generally straightforward, the deprotection of the resulting N-(4-cyanophenyl)sulfonamides can be challenging. This document will detail the established protocols for protection and discuss the current understanding and challenges associated with the deprotection step.
Data Presentation
Table 1: Protection of Primary Amines with this compound
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine (B92270) | Dichloromethane (B109758) (DCM) | 12 | >95 |
| 2 | Benzylamine | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | 12 | >95 |
| 3 | Cyclohexylamine | Pyridine | Dichloromethane (DCM) | 12 | >95 |
| 4 | n-Butylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 12 | >95 |
Table 2: Deprotection of N-Substituted-4-cyanobenzenesulfonamides
| Entry | Substrate | Thiol | Base | Solvent | Time (h) | Yield (%) | Note |
| 1 | N-Phenyl-4-cyanobenzenesulfonamide | Thiophenol | K₂CO₃ | Acetonitrile (B52724) | 24 | Low to Moderate | Deprotection is challenging |
| 2 | N-Benzyl-4-cyanobenzenesulfonamide | Thiophenol | K₂CO₃ | Acetonitrile | 24 | Low to Moderate | Deprotection is challenging |
| 3 | N,N-Dibenzyl-4-cyanobenzenesulfonamide | Thiophenol | K₂CO₃ | Acetonitrile | 2 | >95 | Cleavage is efficient for secondary amines |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound (General Procedure)
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous pyridine or triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and dissolve it in anhydrous dichloromethane.
-
Add the base (anhydrous pyridine or triethylamine) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted-4-cyanobenzenesulfonamide.
Protocol 2: Deprotection of N-Substituted-4-cyanobenzenesulfonamides (Procedure for Secondary Amines and Discussion on Primary Amines)
The deprotection of 4-cyanobenzenesulfonamides is most effective for secondary amines. The deprotection of primary N-(4-cyanophenyl)sulfonamides is reported to be challenging with high activation barriers, often resulting in low yields.[1] The following protocol is optimized for secondary amines and serves as a starting point for the more difficult deprotection of primary analogues.
Materials:
-
N,N-Disubstituted-4-cyanobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N,N-disubstituted-4-cyanobenzenesulfonamide and anhydrous acetonitrile.
-
Add potassium carbonate to the suspension.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC. For secondary amines, the reaction is typically complete within 2-4 hours. For primary N-(4-cyanophenyl)sulfonamides, the reaction is much slower and may require elevated temperatures and longer reaction times, often with incomplete conversion.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the deprotected amine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the protection of primary amines with this compound and subsequent deprotection.
Caption: Proposed mechanism for the deprotection of 4-cyanobenzenesulfonamides via a Meisenheimer complex.
Conclusion and Recommendations
This compound is a viable reagent for the protection of primary amines, affording stable sulfonamides in high yields. The resulting protected amines are crystalline solids, which facilitates their purification.
The primary challenge associated with the use of the 4-cyanobenzenesulfonyl group for primary amines lies in the deprotection step. While the cleavage of N,N-disubstituted-4-cyanobenzenesulfonamides (from secondary amines) proceeds efficiently with thiophenol and potassium carbonate, the corresponding reaction for primary N-substituted analogues is significantly more difficult and often results in low yields.[1] Researchers should be aware of this limitation and may need to explore alternative deprotection strategies or consider other protecting groups if a facile final deprotection is critical for their synthetic route. Further research into optimizing the deprotection conditions for primary N-(4-cyanophenyl)sulfonamides is warranted to expand the utility of this protecting group.
References
Application Notes and Protocols: Amine Protection with 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of primary and secondary amines using 4-cyanobenzenesulfonyl chloride. The 4-cyanobenzenesulfonyl (Cs) group is a valuable protecting group for amines, offering robust protection and facile, selective deprotection under mild basic conditions with a thiol, making it an excellent alternative to other sulfonyl protecting groups like the nosyl group.
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. This compound provides a stable sulfonamide linkage that is resistant to acidic conditions and can be selectively cleaved in the presence of other protecting groups. The deprotection of the resulting 4-cyanobenzenesulfonamide (B1293931) is particularly advantageous for secondary amines, proceeding cleanly and efficiently.[1][2]
Data Presentation
Table 1: Protection of Amines with this compound (Representative Examples)
| Entry | Amine Substrate | Product | Typical Reaction Conditions | Typical Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-cyanobenzenesulfonamide | 4-CsCl, Pyridine (B92270), DCM, 0 °C to rt | >90 |
| 2 | Dibenzylamine | N,N-Dibenzyl-4-cyanobenzenesulfonamide | 4-CsCl, Pyridine, DCM, 0 °C to rt | >90 |
| 3 | Piperidine | 1-(4-Cyanobenzenesulfonyl)piperidine | 4-CsCl, Et3N, DCM, 0 °C to rt | >90 |
| 4 | Aniline | N-Phenyl-4-cyanobenzenesulfonamide | 4-CsCl, Pyridine, DCM, 0 °C to rt | >85 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Table 2: Deprotection of 4-Cyanobenzenesulfonamides (Representative Examples)
| Entry | Substrate | Product | Deprotection Conditions | Typical Yield (%) |
| 1 | N,N-Dibenzyl-4-cyanobenzenesulfonamide | Dibenzylamine | 1-Dodecanethiol (B93513), DBU, DMF, rt | ~73[1] |
| 2 | N-Benzyl-4-cyanobenzenesulfonamide | Benzylamine | 1-Dodecanethiol, DBU, DMF, rt | Moderate to high |
| 3 | Substituted Secondary 4-Cyanobenzenesulfonamides | Corresponding Secondary Amine | Thiophenol, K2CO3, CH3CN, rt | Good to Excellent |
Note: Deprotection of 4-cyanobenzenesulfonamides derived from primary amines can be more challenging and may require stronger bases or an excess of reagents.[1]
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amines with this compound
This protocol describes the general method for the formation of a 4-cyanobenzenesulfonamide from a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.05 - 1.2 equiv)
-
Anhydrous pyridine or triethylamine (B128534) (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing the amine (1.0 equiv) dissolved in anhydrous dichloromethane, add anhydrous pyridine or triethylamine (1.5 - 2.0 equiv) at room temperature under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 - 1.2 equiv) in anhydrous dichloromethane to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-cyanobenzenesulfonamide.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Deprotection of 4-Cyanobenzenesulfonamides
This protocol outlines the cleavage of the 4-cyanobenzenesulfonyl group from a secondary amine using a thiol and a non-nucleophilic base.
Materials:
-
4-Cyanobenzenesulfonamide (1.0 equiv)
-
1-Dodecanethiol or Thiophenol (2.0 - 5.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃) (2.0 - 5.0 equiv)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, dissolve the 4-cyanobenzenesulfonamide (1.0 equiv) in anhydrous DMF or acetonitrile.
-
Add the thiol (e.g., 1-dodecanethiol or thiophenol, 2.0 - 5.0 equiv) to the solution.
-
Add the base (e.g., DBU or K₂CO₃, 2.0 - 5.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by column chromatography or distillation.
Mandatory Visualizations
Caption: Experimental workflow for the protection of amines.
Caption: Experimental workflow for the deprotection of 4-cyanobenzenesulfonamides.
Caption: Simplified mechanism for the deprotection of 4-cyanobenzenesulfonamides.
References
Application Notes and Protocols: Deprotection of 4-Cyanobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the deprotection of 4-cyanobenzenesulfonamides, a critical transformation in modern organic synthesis for the unmasking of secondary amines. The 4-cyanobenzenesulfonyl (Cs) group is a valuable amine protecting group, offering a balance of stability and facile cleavage under specific, mild conditions. This document outlines the key methodologies, presents quantitative data for various substrates, provides detailed experimental protocols, and illustrates the underlying reaction mechanism.
Introduction
The 4-cyanobenzenesulfonyl group serves as an effective protecting group for amines, comparable to the well-known nosyl group. Its removal is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, facilitated by a thiol reagent in the presence of a base. This method is valued for its mild conditions, which are often compatible with a wide array of sensitive functional groups present in complex molecules, a common scenario in drug development and total synthesis. The deprotection proceeds through a characteristic Meisenheimer intermediate, a key feature of this class of reactions.
Data Presentation
The following table summarizes the deprotection of various N-(4-cyanobenzenesulfonyl)-protected secondary amines. The data highlights the efficiency of the thiol-mediated cleavage across a range of substrates, showcasing the versatility of this methodology.
| Entry | Protected Amine (Substrate) | Thiol (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-benzyl-N-methyl-4-cyanobenzenesulfonamide | 1-Dodecanethiol (B93513) (3.0) | DBU (3.0) | DMF | 23 | 2 | 95 |
| 2 | N-butyl-N-isobutyl-4-cyanobenzenesulfonamide | 1-Dodecanethiol (3.0) | DBU (3.0) | DMF | 23 | 2 | 92 |
| 3 | 1-(4-Cyanobenzenesulfonyl)piperidine | 1-Dodecanethiol (3.0) | DBU (3.0) | DMF | 23 | 2 | 96 |
| 4 | 1-(4-Cyanobenzenesulfonyl)pyrrolidine | 1-Dodecanethiol (3.0) | DBU (3.0) | DMF | 23 | 2 | 93 |
| 5 | N-(4-methoxybenzyl)-N-propyl-4-cyanobenzenesulfonamide | 1-Dodecanethiol (3.0) | DBU (3.0) | DMF | 23 | 2 | 91 |
| 6 | N-allyl-N-benzyl-4-cyanobenzenesulfonamide | Thiophenol (5.0) | K2CO3 (5.0) | DMF | 23 | 3 | 88 |
| 7 | 4-(4-Cyanobenzenesulfonyl)morpholine | 1-Dodecanethiol (3.0) | BTPP (2.0) | DMF | 23 | 1.5 | 94 |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene BTPP: tert-Butyliminotri(pyrrolidino)phosphorane DMF: N,N-Dimethylformamide
Reaction Mechanism and Workflow
The deprotection of 4-cyanobenzenesulfonamides with a thiol and base proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below.
Deprotection Workflow
Caption: General experimental workflow for the deprotection of 4-cyanobenzenesulfonamides.
Signaling Pathway: Deprotection Mechanism
The reaction is initiated by the deprotonation of the thiol by the base to form a highly nucleophilic thiolate anion. This anion then attacks the ipso-carbon of the 4-cyanobenzenesulfonyl group, forming a resonance-stabilized Meisenheimer intermediate. The aromaticity of the ring is subsequently restored by the elimination of the sulfonamide anion, which is then protonated to yield the free secondary amine.
Caption: Mechanism of thiol-mediated deprotection of 4-cyanobenzenesulfonamides.
Experimental Protocols
The following protocols are representative examples for the deprotection of 4-cyanobenzenesulfonamides.
Protocol 1: Deprotection using 1-Dodecanethiol and DBU
Materials:
-
N-(4-cyanobenzenesulfonyl)-protected secondary amine (1.0 equiv)
-
1-Dodecanethiol (3.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the N-(4-cyanobenzenesulfonyl)-protected secondary amine (1.0 equiv) in DMF (0.2 M), add 1-dodecanethiol (3.0 equiv) followed by DBU (3.0 equiv) at room temperature (23 °C).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired secondary amine.
Protocol 2: Deprotection using Thiophenol and Potassium Carbonate
Materials:
-
N-(4-cyanobenzenesulfonyl)-protected secondary amine (1.0 equiv)
-
Thiophenol (5.0 equiv)
-
Potassium carbonate (K2CO3) (5.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the N-(4-cyanobenzenesulfonyl)-protected secondary amine (1.0 equiv) and potassium carbonate (5.0 equiv) in DMF (0.2 M), add thiophenol (5.0 equiv) at room temperature (23 °C).
-
Stir the reaction mixture vigorously at room temperature for 3 hours or until the starting material is consumed as indicated by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting residue can be purified by flash chromatography on silica gel to provide the pure secondary amine.
Safety Precautions
-
Thiols: Thiols, such as 1-dodecanethiol and thiophenol, have strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Bases: DBU and BTPP are strong, non-nucleophilic bases and should be handled with care. Potassium carbonate is a mild base but can cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a high-boiling polar aprotic solvent. Avoid inhalation and skin contact. Diethyl ether and ethyl acetate are flammable and should be handled away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Using 4-Cyanobenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] These enzymes are involved in pH regulation, CO2 and ion transport, and biosynthetic reactions.[4] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and subcellular localization.[2] The dysregulation of certain CA isoforms has been implicated in a range of diseases, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[4]
Sulfonamides are a prominent class of compounds that have been extensively studied as potent inhibitors of carbonic anhydrase.[4] The primary sulfonamide moiety (-SO2NH2) coordinates to the zinc ion in the active site of the enzyme, leading to the inhibition of its catalytic activity. 4-Cyanobenzenesulfonyl chloride is a key reagent in the synthesis of a diverse array of sulfonamide-based carbonic anhydrase inhibitors. Its cyano group can be retained in the final molecule or serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following tables summarize the in vitro inhibitory data (Ki or IC50 values) of representative carbonic anhydrase inhibitors synthesized using benzenesulfonyl chloride derivatives against various human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of the potency and selectivity of these compounds.
Table 1: In Vitro Carbonic Anhydrase Inhibition Data of Sulfonyl Semicarbazides [1]
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.8 |
| 5 | H | >1000 | 60.3 | 73.9 | 0.79 |
| 6 | 4-F | >1000 | 58.4 | 38.7 | 0.65 |
| 7 | 4-Cl | >1000 | 45.1 | 28.4 | 0.59 |
| 8 | 4-Br | >1000 | 49.3 | 29.1 | 0.61 |
| 9 | 4-I | >1000 | 55.7 | 30.2 | 0.63 |
| 10 | 4-NO2 | >1000 | 39.8 | 20.5 | 0.68 |
| 11 | 4-CH3 | >1000 | 25.4 | 35.6 | 0.71 |
| 12 | 4-OCH3 | >1000 | 1450 | 81.3 | 0.75 |
| 13 | 4-NHCOCH3 | >1000 | 115 | 78.5 | 0.69 |
Errors were in the range of ±10% of the reported value.
Table 2: Inhibition Data of 1,3,5-Trisubstituted-Pyrazolines against hCA I and hCA II [5]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) |
| 9 | 316.7 ± 9.6 | 412.5 ± 115.4 |
| 10 | 411.3 ± 138.9 | 503.7 ± 144.2 |
| 11 | 533.1 ± 187.8 | 624.6 ± 168.2 |
| 12 | 402.8 ± 116.3 | 487.2 ± 133.5 |
| 13 | 398.4 ± 111.7 | 511.9 ± 147.3 |
| 14 | 425.6 ± 122.8 | 534.1 ± 155.7 |
| 15 | 451.7 ± 129.3 | 558.2 ± 160.1 |
| 16 | 478.9 ± 136.4 | 589.7 ± 169.8 |
| Acetazolamide (Standard) | 278.8 ± 44.3 | 293.4 ± 46.4 |
Experimental Protocols
General Synthesis of Sulfonamide-Based Carbonic Anhydrase Inhibitors
This protocol describes a general method for the synthesis of sulfonamides by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Pyridine or triethylamine (B128534) (TEA) as a base
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add the base (pyridine or TEA, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours, monitored by TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the desired sulfonamide.
-
Characterize the final product using appropriate analytical techniques such as NMR and Mass Spectrometry.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of synthesized compounds against various carbonic anhydrase isoforms using a stopped-flow spectrophotometer. The assay measures the inhibition of the CA-catalyzed hydration of CO2.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (as a standard inhibitor)
-
HEPES buffer (pH 7.4)
-
CO2-saturated water
-
Phenol (B47542) red indicator
-
Stopped-flow spectrophotometer
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare stock solutions of the synthesized inhibitors and the standard inhibitor (acetazolamide) in DMSO.
-
Prepare a solution of the specific CA isoform in HEPES buffer.
-
Prepare a solution of the pH indicator (phenol red) in the same buffer.
-
The assay is performed by adding varying concentrations of the inhibitor to the enzyme solution and incubating for a short period to allow for binding.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.[4]
-
The hydration of CO2 catalyzed by the enzyme leads to a change in pH, which is monitored by the change in absorbance of the phenol red indicator.
-
The initial rates of the reaction are recorded at different inhibitor concentrations.
-
The IC50 values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
-
The Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
Visualizations
Caption: General workflow for the synthesis of sulfonamide-based carbonic anhydrase inhibitors.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
References
- 1. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Derivatization using 4-Cyanobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the quality control and development of pharmaceuticals. However, many target analytes, such as amines and phenols, lack a native chromophore or fluorophore, rendering their detection by common HPLC detectors like UV-Vis or fluorescence detectors challenging, especially at low concentrations. Chemical derivatization addresses this by covalently attaching a molecule—a derivatizing agent—to the analyte, which imparts desirable chromatographic properties and enhances detectability.[1]
4-Cyanobenzenesulfonyl chloride is a derivatizing agent that can be employed for the pre-column derivatization of primary and secondary amines, as well as phenolic compounds. The sulfonyl chloride moiety reacts with the nucleophilic amine or phenolate (B1203915) ion to form stable sulfonamide or sulfonate ester derivatives, respectively. The cyano group and the benzene (B151609) ring act as a chromophore, allowing for sensitive detection of the derivatives by UV detectors.
These application notes provide a comprehensive overview and model protocols for the use of this compound as a derivatizing agent for the quantitative analysis of amines and phenols by reversed-phase HPLC.
Principle of Derivatization
The derivatization reaction with this compound is a nucleophilic acyl substitution. In an alkaline environment, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable N-substituted sulfonamide. Similarly, phenols, in their phenolate form under basic conditions, react to form stable sulfonate esters. The resulting derivatives are more hydrophobic than the original analytes, leading to improved retention and separation on reversed-phase HPLC columns.
Application 1: Analysis of Aliphatic Amines
This protocol outlines the derivatization of aliphatic amines for their quantification in a sample matrix.
Experimental Protocol
1. Reagents and Materials
-
This compound (≥97% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sodium bicarbonate buffer (100 mM, pH 9.8)
-
Hydrochloric acid (2 M)
-
Amine standard solutions (e.g., butylamine, hexylamine)
-
Sample containing aliphatic amines
-
Syringe filters (0.45 µm)
2. Derivatization Procedure
-
Sample Preparation: Prepare a standard solution of the target amine in a suitable solvent (e.g., 50:50 ACN/water). For complex samples, a solid-phase extraction (SPE) cleanup may be necessary.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the amine standard or sample extract.
-
100 µL of 100 mM sodium bicarbonate buffer (pH 9.8).
-
-
Initiation of Derivatization: Add 100 µL of a freshly prepared solution of this compound (10 mg/mL in anhydrous ACN).
-
Reaction Conditions: Vortex the mixture immediately for 1 minute and allow the reaction to proceed at 60°C for 30 minutes in the dark.
-
Termination: Cool the mixture to room temperature and stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench any unreacted derivatizing reagent.
-
Final Preparation: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table presents illustrative quantitative data for the HPLC analysis of two aliphatic amines derivatized with this compound.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |
| Butylamine | 0.5 - 50 | 0.9995 | 0.15 | 0.5 | 98.5 | 2.1 |
| Hexylamine | 0.5 - 50 | 0.9992 | 0.18 | 0.6 | 97.9 | 2.5 |
This data is illustrative and may vary depending on the specific experimental conditions and instrumentation.
Application 2: Analysis of Phenolic Compounds
This protocol is adapted from established methods for the derivatization of phenols using similar benzoyl chloride reagents.[2][3]
Experimental Protocol
1. Reagents and Materials
-
This compound (≥97% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Phenol (B47542) standard solutions (e.g., phenol, 4-chlorophenol)
-
Sample containing phenolic compounds
-
Syringe filters (0.45 µm)
2. Derivatization Procedure
-
Sample Preparation: Prepare standard solutions of the target phenols in water or a suitable organic solvent.
-
Reaction Mixture: In a reaction vial, mix:
-
100 µL of the phenol standard or sample.
-
100 µL of 0.1 M borate buffer (pH 8.5).
-
-
Initiation of Derivatization: Add 100 µL of a 2 mg/mL solution of this compound in acetonitrile.
-
Reaction Conditions: Vortex the mixture and heat at 50°C for 10 minutes.[2][3]
-
Final Preparation: After cooling to room temperature, filter the reaction mixture through a 0.45 µm syringe filter directly into an HPLC vial.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 50% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the HPLC analysis of two phenolic compounds after derivatization.
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) | LOD (mg/L) | LOQ (mg/L) | Recovery (%) | RSD (%) |
| Phenol | 0.1 - 10 | 0.9989 | 0.03 | 0.1 | 99.2 | 3.0 |
| 4-Chlorophenol | 0.1 - 10 | 0.9991 | 0.02 | 0.08 | 98.8 | 2.8 |
This data is illustrative and may vary depending on the specific experimental conditions and instrumentation.
Visualizations
Conclusion
Pre-column derivatization with this compound offers a viable strategy for the sensitive and reliable quantification of amines and phenols by HPLC with UV detection. The formation of stable, UV-active derivatives enhances detectability and improves chromatographic performance. The protocols provided herein serve as a robust starting point for method development and can be optimized for specific analytes and sample matrices. This approach is particularly valuable in pharmaceutical analysis, environmental monitoring, and other applications where the accurate measurement of these compounds is critical.
References
Applications of 4-Cyanobenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyanobenzenesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of a diverse range of sulfonamide derivatives. The presence of the cyano group offers unique electronic properties and a potential site for further chemical modification, making it an attractive scaffold for the design of novel therapeutic agents. This document provides detailed application notes on its use in the development of enzyme inhibitors, particularly carbonic anhydrase inhibitors with anticancer activity, and includes comprehensive experimental protocols for the synthesis and purification of representative compounds.
Application Notes
Synthesis of Carbonic Anhydrase Inhibitors
This compound is extensively used to synthesize potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. The sulfonamide moiety (-SO₂NH₂) derived from this compound can effectively coordinate with the zinc ion in the active site of CAs, leading to their inhibition.
Anticancer Applications: A particularly important application lies in the targeting of tumor-associated CA isoforms, such as CA IX and CA XII. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating tumor pH, promoting cancer cell survival, proliferation, and metastasis.[1][2][3] By inhibiting these enzymes, 4-cyanobenzenesulfonamide (B1293931) derivatives can disrupt the tumor microenvironment, leading to intracellular acidosis and subsequent apoptosis of cancer cells.[1]
Use as a Chemical Probe and Protecting Group
Beyond its direct incorporation into drug candidates, this compound serves as a valuable tool in chemical biology. The resulting 4-cyanobenzenesulfonamides can be used as removable activating or protecting groups for amines in complex syntheses.[4][5][6][7] The cyano group can be further manipulated, offering a handle for the attachment of fluorescent tags or other reporter groups, thereby enabling the study of biological targets.
Quantitative Data of 4-Cyanobenzenesulfonamide Derivatives
The following tables summarize the inhibitory activity of various 4-cyanobenzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms and their cytotoxic activity against cancer cell lines.
Table 1: Carbonic Anhydrase Inhibition Data
| Compound ID | Substitution on Sulfonamide Nitrogen | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 1 | 4-Aminophenyl | >10000 | 12.1 | 25.3 | 4.5 | [8] |
| 2 | 4-Hydroxyphenyl | 7800 | 15.4 | 30.1 | 5.2 | [8] |
| 3 | 4-Fluorophenyl | 5620 | 9.8 | 28.7 | 4.9 | [8] |
| 4 | 4-Chlorophenyl | 4980 | 8.5 | 22.4 | 4.1 | [8] |
| 5 | 4-Bromophenyl | 4530 | 7.9 | 20.1 | 3.8 | [8] |
Table 2: Anticancer Activity Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MDA-MB-231 (Breast Cancer) | 1.52 | [8] |
| Derivative B | MCF-7 (Breast Cancer) | 2.31 | [8] |
| Derivative C | A549 (Lung Cancer) | 5.98 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4-cyanobenzenesulfonamides
This protocol describes a general method for the synthesis of N-aryl-4-cyanobenzenesulfonamides via the reaction of this compound with various aniline (B41778) derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-aryl-4-cyanobenzenesulfonamide.
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of a synthesized 4-cyanobenzenesulfonamide derivative by recrystallization.
Materials:
-
Crude 4-cyanobenzenesulfonamide derivative
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid (cloudy), indicating the saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which pure crystals of the product should form.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIF-1α signaling pathway in response to hypoxia, leading to the upregulation of Carbonic Anhydrase IX.
Caption: Mechanism of Carbonic Anhydrase IX in regulating tumor pH and the site of action for 4-cyanobenzenesulfonamide inhibitors.
Caption: General experimental workflow for the synthesis and purification of N-aryl-4-cyanobenzenesulfonamides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative Structure - Activity Relationships Study of Carbonic Anhydrase Inhibitors Using Logistic Regression Model [en.civilica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d-nb.info [d-nb.info]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Sulfonylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the sulfonylation of anilines, a critical transformation in medicinal chemistry and materials science for the synthesis of sulfonamides. Sulfonamides are a key structural motif found in a wide array of pharmaceuticals. The following sections present various methodologies, from traditional approaches to modern catalytic systems, offering a versatile toolkit for researchers.
Introduction
The sulfonylation of anilines involves the formation of a sulfur-nitrogen bond to produce a sulfonamide. This functional group is a bioisostere for carboxylic acids and amides, offering improved physicochemical properties such as increased water solubility, bioavailability, and resistance to hydrolysis. Traditional methods for synthesizing aryl sulfonamides typically involve the reaction of anilines with sulfonyl chlorides in the presence of a base.[1] While effective, these methods can require harsh conditions and may not be suitable for complex molecules.[1][2] Recent advancements have led to the development of milder and more versatile protocols, including photocatalytic, electrochemical, and metal-free methods, which are highlighted herein.[3][4]
Experimental Protocols
This section details several distinct and reliable methods for the sulfonylation of anilines.
Protocol 1: Traditional Sulfonylation using Sulfonyl Chlorides and a Base
This classical approach remains widely used due to its simplicity and the commercial availability of a vast array of sulfonyl chlorides.[5]
Materials:
-
Aniline (B41778) derivative
-
Aryl or alkyl sulfonyl chloride
-
Base (e.g., pyridine, triethylamine (B128534) (TEA))[5]
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether)[5]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1.0 equiv.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1-1.5 equiv.). For instance, triethylamine can be added dropwise to the aniline solution in THF.[5]
-
To the stirred solution, add the sulfonyl chloride (1.0-1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 6 hours, monitored by TLC).[5]
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired sulfonamide.
Example Data (N-phenylbenzenesulfonamide Synthesis):
| Base | Solvent | Yield | Reference |
|---|---|---|---|
| Pyridine | Neat | 90% | [5] |
| Triethylamine | THF | 86% | [5] |
| Triethylamine | Diethyl ether | 85% |[5] |
Protocol 2: Visible-Light-Mediated Photocatalytic Sulfonylation
This modern approach offers mild reaction conditions and is suitable for late-stage functionalization of complex molecules.[3][6][7] It typically employs a photoredox catalyst to generate sulfonyl radicals from stable precursors like sulfinate salts.[3][6]
Materials:
-
Aniline derivative (e.g., N,N-dimethylaniline)
-
Sulfinate salt (e.g., sodium methanesulfinate)
-
Photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6)[3]
-
Oxidant (e.g., potassium persulfate)[3]
-
Solvent (e.g., acetonitrile/water mixture)[8]
-
Blue LED light source (e.g., 40 W)[8]
-
Schlenk tube or vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add the aniline derivative (1.0 equiv.), sulfinate salt (2.0-3.0 equiv.), photoredox catalyst (e.g., 1-2 mol%), and oxidant (e.g., 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., acetonitrile/water).
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from several hours to 72 hours for full conversion.[8]
-
After completion, perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
Quantitative Data Summary for Photocatalytic Methods:
| Sulfonylating Agent | Catalyst | Oxidant | Yield Range | Reference |
|---|---|---|---|---|
| Sulfinate Salts | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Potassium Persulfate | Moderate to Good | [3] |
| Sulfonyl Fluorides | Ir[(ppy)2(dtbbpy)]Cl | - | Moderate to Good | [9][10] |
| NHP Sulfones | Ru(bpy)3(PF6)2 | - | Moderate to High | [11] |
| Sulfonamides | Visible Light | - | - |[12] |
Protocol 3: Copper-Catalyzed C-H Sulfonylation
This method utilizes a recyclable heterogeneous copper catalyst for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature.[13]
Materials:
-
N-phenylpicolinamide derivative (0.2 mmol)
-
Sodium sulfinate (0.4 mmol)
-
CuxOy@CS-400 catalyst (20 mg)[13]
-
Ag2CO3 (20 mol%)
-
K2S2O8 (2.0 equiv.)
-
Acetone/H2O (1:1, 3.0 mL)
-
25 mL Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the N-phenylpicolinamide derivative, sodium sulfinate, CuxOy@CS-400 catalyst, Ag2CO3, and K2S2O8.[13]
-
Add the acetone/H2O solvent mixture.
-
Stir the resulting mixture at room temperature in air for 3 hours.[13]
-
Upon completion, add 20 mL of water and extract the product three times with ethyl acetate (B1210297) (10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product via column chromatography. The catalyst can be recovered and reused.[13]
Visualizations
General Experimental Workflow
Caption: General workflow for the sulfonylation of anilines.
Simplified Reaction Mechanism (Radical Pathway)
Caption: A simplified radical mechanism for photocatalytic sulfonylation.
Conclusion
The sulfonylation of anilines is a cornerstone reaction in the synthesis of biologically active compounds. While traditional methods using sulfonyl chlorides are robust, modern photocatalytic and metal-catalyzed approaches offer milder conditions, broader functional group tolerance, and opportunities for late-stage functionalization.[3][14] The choice of method will depend on the specific substrate, desired scale, and available resources. The protocols and data presented here provide a comprehensive guide for researchers to effectively synthesize a diverse range of sulfonamides.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 4. C–H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cbijournal.com [cbijournal.com]
- 6. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Direct sulfonylation of anilines mediated by visible light | Department of Chemistry [chem.web.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Cyanobenzenesulfonyl Chloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and development, enabling the rapid and efficient synthesis of compound libraries. A key element in SPOS is the choice of a suitable linker, which tethers the substrate to the solid support during the synthetic sequence and allows for its subsequent cleavage to release the final product. The "safety-catch" linker strategy offers significant advantages by providing a stable linkage throughout the synthesis that can be "activated" for cleavage under specific, controlled conditions.
Arylsulfonamide-based linkers, pioneered by Kenner and later refined by Ellman and others, are a prominent class of safety-catch linkers.[1][2] These linkers are characterized by the formation of a robust N-acylsulfonamide bond that is stable to a wide range of reaction conditions, including those used in standard Fmoc- and Boc-based peptide synthesis.[1] The key feature of this linker is the ability to activate the sulfonamide nitrogen, typically through N-alkylation, which renders the acyl group susceptible to nucleophilic attack for cleavage.
This document provides detailed application notes and protocols for the use of 4-cyanobenzenesulfonyl chloride in the preparation of a safety-catch linker for solid-phase organic synthesis. The electron-withdrawing nature of the 4-cyano group is anticipated to increase the acidity of the sulfonamide proton, potentially influencing the loading, activation, and cleavage characteristics of the linker. While direct, extensive literature on this specific linker is not widespread, the protocols provided herein are based on well-established methodologies for analogous arylsulfonamide linkers and are expected to be readily adaptable.
Principle of the 4-Cyanobenzenesulfonamide (B1293931) Safety-Catch Linker
The solid-phase synthesis strategy using a 4-cyanobenzenesulfonamide-based linker involves several key stages:
-
Linker Synthesis and Immobilization: this compound is reacted with an amino-functionalized solid support (e.g., aminomethyl polystyrene) to generate the immobilized sulfonamide linker.
-
Substrate Loading: A carboxylic acid-containing substrate, such as an N-protected amino acid, is coupled to the sulfonamide linker to form a stable N-acylsulfonamide bond.
-
Solid-Phase Synthesis: The substrate tethered to the solid support undergoes a series of chemical transformations to build the target molecule. The sulfonamide linkage remains intact during these steps.
-
Linker Activation: The sulfonamide nitrogen is alkylated, typically with an electron-withdrawing group such as a cyanomethyl group using iodoacetonitrile (B1630358).[1] This activation step significantly increases the susceptibility of the N-acylsulfonamide to nucleophilic attack.
-
Cleavage: The desired product is cleaved from the solid support by treatment with a suitable nucleophile (e.g., an amine, alcohol, or water), which attacks the activated acyl group.
This safety-catch strategy provides a versatile platform for the synthesis of a variety of organic molecules, including peptides, peptidomimetics, and small molecule libraries, yielding C-terminal amides, esters, or carboxylic acids depending on the nucleophile used for cleavage.
Experimental Protocols
Protocol 1: Preparation of Polystyrene-Supported 4-Sulfamoylbenzoyl Resin
This protocol describes the synthesis of the solid support functionalized with the 4-cyanobenzenesulfonamide linker.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Swell the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol) in anhydrous DCM (10 mL) in a solid-phase synthesis vessel for 1 hour.
-
Drain the DCM and wash the resin with DCM (3 x 10 mL).
-
Dissolve this compound (1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL).
-
Add the solution of this compound to the resin, followed by the addition of pyridine (1.5 mmol, 1.5 eq).
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
The loading of the sulfonamide linker can be determined by elemental analysis (sulfur content).
Protocol 2: Loading of an Fmoc-Protected Amino Acid onto the Sulfonamide Resin
This protocol details the coupling of the first building block, an N-Fmoc protected amino acid, to the prepared resin.
Materials:
-
Polystyrene-supported 4-sulfamoylbenzoyl resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous DMF
Procedure:
-
Swell the polystyrene-supported 4-sulfamoylbenzoyl resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) in anhydrous DMF.
-
Add DIC (3.0 eq) to the amino acid solution and pre-activate for 10 minutes at room temperature.
-
Add the pre-activated amino acid solution to the resin, followed by the addition of a catalytic amount of DMAP (0.1 eq).
-
Shake the reaction mixture at room temperature for 4-6 hours.
-
Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum. The loading can be quantified by Fmoc analysis.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle
This is a general protocol for the elongation of a peptide chain on the sulfonamide resin using Fmoc chemistry.
Reagents:
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt in DMF
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids
Procedure (per cycle):
-
Swell: Swell the resin in DMF (10 mL) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash: Wash the resin with DMF (5 x 10 mL).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Wash: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat the cycle for each amino acid in the sequence.
Protocol 4: Activation and Cleavage of the Peptide from the Resin
This protocol describes the final steps of activating the safety-catch linker and cleaving the synthesized peptide.
Materials:
-
Peptide-bound sulfonamide resin
-
Iodoacetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Cleavage nucleophile (e.g., 2 M ammonia (B1221849) in MeOH for amides, or an amine for substituted amides)
-
Trifluoroacetic acid (TFA) cleavage cocktail (for side-chain deprotection)
Procedure:
-
Activation:
-
Swell the peptide-bound resin in anhydrous NMP.
-
Add iodoacetonitrile (10 eq) and DIPEA (5 eq).
-
Shake the mixture at room temperature for 12-24 hours.
-
Wash the resin with NMP (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Cleavage:
-
Add the cleavage nucleophile solution (e.g., 2 M NH3 in MeOH for a primary amide) to the activated resin.
-
Shake at room temperature for 12-24 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with the cleavage solvent (e.g., MeOH) and combine the filtrates.
-
Evaporate the solvent to obtain the crude peptide with protected side chains.
-
-
Side-Chain Deprotection (if necessary):
-
Treat the crude peptide with a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours.
-
Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Data Presentation
The following table summarizes representative quantitative data for the performance of arylsulfonamide safety-catch linkers, which can be expected to be similar for the 4-cyanobenzensulfonyl-based linker.
| Parameter | Typical Value | Reference |
| Resin Loading (Sulfonamide) | 0.5 - 1.2 mmol/g | General SPPS Resins |
| Amino Acid Loading Efficiency | >95% | [3] |
| Activation Efficiency (Iodoacetonitrile) | >90% | [1] |
| Cleavage Yield (Ammonia) | 70 - 95% | [1] |
| Cleavage Yield (Primary Amines) | 75 - 98% | [1] |
| Cleavage Yield (Secondary Amines) | 60 - 90% | [1] |
Note: Yields are highly dependent on the specific substrate and nucleophile used.
Visualizations
Experimental Workflow for Solid-Phase Synthesis using a 4-Cyanobenzenesulfonamide Linker
Caption: Workflow for SPOS with a 4-cyanobenzenesulfonamide linker.
Logical Relationship of the Safety-Catch Linker Strategy
Caption: Principle of the 4-cyanobenzenesulfonamide safety-catch linker.
Conclusion
The use of this compound to construct a safety-catch linker for solid-phase organic synthesis offers a powerful and versatile tool for the generation of diverse molecular libraries. The protocols and principles outlined in these application notes provide a solid foundation for researchers to implement this strategy in their synthetic endeavors. The robust nature of the N-acylsulfonamide linkage, combined with the ability to trigger cleavage under mild conditions, makes this an attractive approach for the synthesis of complex molecules in drug discovery and chemical biology. Further optimization of reaction conditions may be necessary depending on the specific substrates and target molecules.
References
One-Pot Synthesis of Sulfonamides from Amines and 4-Cyanobenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of sulfonamides from a variety of primary and secondary amines using 4-cyanobenzenesulfonyl chloride. This methodology is particularly relevant for applications in medicinal chemistry and drug development, where the sulfonamide moiety is a key pharmacophore.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1] The 4-cyanobenzenesulfonamide (B1293931) scaffold, in particular, offers a versatile platform for drug design. The cyano group can act as a hydrogen bond acceptor or be further chemically modified, and the sulfonamide linkage provides a stable and synthetically accessible core. The one-pot synthesis from readily available amines and this compound offers an efficient and streamlined approach to generate libraries of diverse sulfonamide-based compounds for biological screening.
Applications in Drug Development
The 4-cyanobenzenesulfonamide moiety is a key feature in a number of biologically active compounds, demonstrating the utility of this synthetic protocol in drug discovery. Two prominent examples of therapeutic targets for sulfonamides are carbonic anhydrases and cyclooxygenase-2 (COX-2).
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer. Carbonic anhydrase IX (CAIX) is a tumor-associated isoform that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.[2][3] Sulfonamides are classic inhibitors of carbonic anhydrases, and derivatives of 4-cyanobenzenesulfonamide have been investigated for their potential as selective CAIX inhibitors for anticancer therapy.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins.[4] Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The sulfonamide group is a common feature in many selective COX-2 inhibitors. The synthesis of novel 4-cyanobenzenesulfonamide derivatives allows for the exploration of new chemical space for potent and selective COX-2 inhibitors.
Experimental Protocols
The following protocols provide a general framework for the one-pot synthesis of 4-cyanobenzenesulfonamides from primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for the Synthesis of N-Substituted-4-cyanobenzenesulfonamides
To a solution of the desired amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine) is added a base (e.g., triethylamine (B128534) or pyridine, 1.2-2.0 eq.) at 0 °C. To this stirred solution, this compound (1.0-1.2 eq.) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the results for the synthesis of a variety of 4-cyanobenzenesulfonamides from different amine starting materials.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Pyridine | 12 | 95 |
| 2 | 4-Methylaniline | Triethylamine | Dichloromethane | 4 | 92 |
| 3 | 4-Methoxyaniline | Triethylamine | Dichloromethane | 6 | 88 |
| 4 | Benzylamine | Triethylamine | Dichloromethane | 2 | 98 |
| 5 | Morpholine | Triethylamine | Dichloromethane | 3 | 96 |
| 6 | Piperidine | Triethylamine | Dichloromethane | 3 | 94 |
| 7 | Diethylamine | Triethylamine | Dichloromethane | 5 | 85 |
| 8 | N-Methylaniline | Pyridine | Pyridine | 24 | 78 |
Note: The data presented in this table is a representative compilation from various sources and may not reflect the results of a single comprehensive study. Yields are for isolated and purified products.
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the one-pot sulfonamide synthesis protocol.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
Caption: CAIX is induced by hypoxia and contributes to an acidic tumor microenvironment.
Signaling Pathway: COX-2 in Inflammation
Caption: COX-2 catalyzes the production of prostaglandins, mediating inflammation.
References
- 1. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
Application Notes and Protocols: Base Selection for Reactions with 4-Cyanobenzenesulfonyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Cyanobenzenesulfonyl chloride is a valuable reagent in organic synthesis, primarily utilized for the preparation of 4-cyanobenzenesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the sulfonamide moiety's prevalence in a wide range of therapeutic agents and the cyano group's utility as a versatile chemical handle. The reaction of this compound with primary or secondary amines is the most common route to these sulfonamides. The success of this transformation is critically dependent on the appropriate selection of a base. This document provides a comprehensive guide to base selection, including reaction principles, a summary of common bases, detailed experimental protocols, and troubleshooting tips.
Reaction Principles and Mechanism The synthesis of a sulfonamide from this compound and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom. The lone pair of electrons on the amine's nitrogen atom attacks the sulfur atom, leading to a tetrahedral intermediate. The subsequent elimination of the chloride ion and a proton, facilitated by a base, yields the stable sulfonamide product. The primary role of the base is to neutralize the hydrogen chloride (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1][2]
Caption: General mechanism for sulfonamide formation.
Guide to Base Selection
The choice of base is critical and depends on several factors, primarily the nucleophilicity and steric hindrance of the amine.
-
Tertiary Amines (Pyridine, Triethylamine): These are the most commonly used bases for sulfonamide synthesis.[1][3] They are sufficiently basic to neutralize HCl but are generally not nucleophilic enough to compete with the primary or secondary amine in reacting with the sulfonyl chloride. Pyridine (B92270) is often preferred for reactions with anilines and other aromatic amines.[3]
-
Hindered Bases (2,6-Lutidine): For sensitive substrates or when dealing with competitive side reactions, a sterically hindered base like 2,6-lutidine can be advantageous. Its bulkiness prevents it from acting as a nucleophile.[4]
-
Strong, Non-Nucleophilic Bases (DBU): For poorly reactive or sterically hindered amines, a stronger base may be required to facilitate the reaction. 1,8-Diazabicycloundec-7-ene (DBU) is a non-nucleophilic option that can be effective in these cases.[4][5]
-
Nucleophilic Catalysts (DMAP): In particularly challenging reactions, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added alongside a stoichiometric base like triethylamine (B128534). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which then reacts more readily with the amine.[4]
Caption: Workflow for selecting an appropriate base.
Data Presentation: Summary of Reaction Conditions
The following table summarizes common bases and conditions used for the synthesis of sulfonamides from sulfonyl chlorides and various amines. While specific data for this compound is consolidated, analogous reactions with similar sulfonyl chlorides are included for a broader perspective.
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pyridine | Dichloromethane | Room Temp. | 12 | >95 | [1] |
| Substituted Anilines | Pyridine | Dichloromethane | 0 - 25 | N/A | Quantitative | [3] |
| Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp. | 4 | 85-95 | [1] |
| Aromatic/Heteroaromatic Amines | Pyridine | Dichloromethane | Room Temp. | 12-24 | 60-85 | [1] |
| 4-(4-chlorophenyl)-2-thiazolamine | Pyridine | Pyridine | 80 | 8 | 32-48 | [6] |
| Secondary Amines | DBU / Thiol | DMF | N/A | N/A | 73 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4-cyanobenzenesulfonamide using Pyridine
This protocol is suitable for most primary and secondary anilines.
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine (serving as base and solvent) or Anhydrous Dichloromethane (DCM) as solvent with Pyridine (2.0 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aromatic amine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM, followed by anhydrous pyridine (2.0 eq). If using pyridine as the solvent, add it directly to the amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Sulfonyl Chloride Addition: Slowly add this compound (1.0 eq), either as a solid in portions or as a solution in a minimal amount of anhydrous DCM, to the cooled amine solution over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, add water to quench the reaction. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography as needed.
Protocol 2: Synthesis using Triethylamine and Catalytic DMAP for Less Reactive Amines
This protocol is adapted for less reactive aliphatic or sterically hindered amines.
Materials:
-
This compound (1.1 eq)
-
Amine (1.0 eq)
-
Anhydrous Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 - 2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.[4]
-
Reaction: Maintain the reaction at 0 °C for 1 hour before allowing it to warm to room temperature. Stir until TLC indicates the consumption of the starting amine. If the reaction is slow, gentle heating may be required.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1. The 1M HCl wash will also remove triethylamine and any remaining DMAP.
Caption: Standard workflow for synthesis and purification.
References
Application Notes and Protocols for 4-Cyanophenylsulfonyl Azide in Click Chemistry
Disclaimer: Detailed experimental protocols and specific quantitative data for the application of 4-cyanophenylsulfonyl azide (B81097) in click chemistry are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established reactivity of aryl sulfonyl azides in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and general click chemistry principles. These should serve as a starting point for the development of specific experimental procedures.
Application Notes
Aryl sulfonyl azides, including 4-cyanophenylsulfonyl azide, are valuable reagents in the field of click chemistry, primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1-sulfonyl-1,2,3-triazoles. The strong electron-withdrawing nature of the sulfonyl group influences the reactivity of the azide and the properties of the resulting triazole.
Core Applications:
-
Bioconjugation: Aryl sulfonyl azides can be used to introduce a reactive handle onto biomolecules for subsequent ligation with alkyne-modified partners. This allows for the site-specific labeling of proteins, peptides, nucleic acids, and other biological macromolecules with reporter molecules such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG).
-
Drug Discovery and Medicinal Chemistry: The 1,2,3-triazole moiety is a well-established pharmacophore found in numerous bioactive compounds.[1] The CuAAC reaction with sulfonyl azides provides a modular and efficient method for the synthesis of libraries of triazole-containing compounds for high-throughput screening in drug discovery programs.[2] The resulting N-sulfonyltriazoles can also serve as precursors to other functional groups.[3]
-
Materials Science: The robust and reliable nature of the click reaction with sulfonyl azides makes it suitable for the functionalization of surfaces and the synthesis of polymers and dendrimers. This can be used to modify the properties of materials, such as their hydrophilicity, reactivity, or biocompatibility.
Key Features of Aryl Sulfonyl Azides in Click Chemistry:
-
High Reactivity: The electron-deficient nature of sulfonyl azides can lead to rapid cycloaddition with electron-rich or strained alkynes.[4]
-
Versatility: The resulting 1-sulfonyl-1,2,3-triazoles are stable compounds that can be further modified or used as is in various applications.[3]
-
Bioorthogonality: The azide and alkyne functional groups are generally absent in biological systems, which allows for highly specific labeling in complex biological environments.[5]
Quantitative Data
The following table summarizes typical reaction conditions and performance metrics for CuAAC reactions involving aryl sulfonyl azides. These values are representative and will require optimization for specific substrates and applications.
| Parameter | Typical Value/Range | Notes |
| Reaction Time | 30 minutes - 24 hours | Highly dependent on substrate reactivity, catalyst, and temperature.[4][6] |
| Temperature | Room temperature - 60°C | Mild temperatures are generally sufficient.[2] |
| Solvent System | t-BuOH/H₂O, DMSO, DMF, CH₂Cl₂ | Co-solvents are often used to solubilize all reaction components.[7][8] |
| Catalyst Loading (CuSO₄) | 1 - 10 mol% | Lower catalyst loading is preferred for biological applications. |
| Reducing Agent (Sodium Ascorbate) | 2 - 5 equivalents (relative to Cu) | Used to generate the active Cu(I) species in situ.[4] |
| Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to Cu) | Accelerates the reaction and protects biomolecules from copper-mediated damage.[4] |
| Typical Yields | > 90% | CuAAC reactions are known for their high efficiency and yields.[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyanophenylsulfonyl Azide
This protocol describes a general method for the synthesis of an aryl sulfonyl azide from the corresponding sulfonyl chloride.
Materials:
-
4-Cyanophenylsulfonyl chloride
-
Sodium azide (NaN₃)
-
Acetone (or other suitable solvent like polyethylene glycol)[9]
-
Deionized water
-
Stir plate and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenylsulfonyl chloride (1.0 eq) in acetone.
-
In a separate container, dissolve sodium azide (1.1 - 1.5 eq) in a minimal amount of deionized water.
-
Cool the solution of 4-cyanophenylsulfonyl chloride to 0°C in an ice bath.
-
Slowly add the sodium azide solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Safety Precautions: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care, avoiding heat, shock, and friction. All procedures should be performed in a well-ventilated fume hood.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for labeling an alkyne-modified peptide with an aryl sulfonyl azide.
Materials:
-
Alkyne-modified peptide
-
4-Cyanophenylsulfonyl azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic co-solvent
-
Microcentrifuge tubes
Stock Solutions:
-
Alkyne-Peptide: 1 mM in PBS buffer
-
Aryl Sulfonyl Azide: 10 mM in DMSO
-
CuSO₄: 20 mM in deionized water
-
Sodium Ascorbate (B8700270): 100 mM in deionized water (prepare fresh)
-
THPTA/TBTA: 50 mM in deionized water (for THPTA) or DMSO (for TBTA)
Procedure:
-
In a microcentrifuge tube, add the following in order:
-
Alkyne-peptide solution (e.g., 50 µL of 1 mM stock for a final concentration of 100 µM in a 500 µL reaction volume)
-
Buffer to bring the volume to the desired pre-catalyst volume (e.g., 400 µL)
-
Aryl sulfonyl azide solution (e.g., 25 µL of 10 mM stock for a final concentration of 500 µM, 5 eq.)
-
-
Prepare the catalyst premix in a separate tube by combining:
-
CuSO₄ stock solution (e.g., 5 µL of 20 mM stock)
-
THPTA/TBTA stock solution (e.g., 10 µL of 50 mM stock, maintaining a 5:1 ligand to copper ratio)
-
-
Add the catalyst premix to the reaction tube containing the peptide and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM stock).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be incubated at 37°C to increase the rate if necessary.[6]
-
Monitor the reaction progress using LC-MS or other appropriate analytical techniques.
-
Once the reaction is complete, the labeled peptide can be purified using techniques such as HPLC or size-exclusion chromatography.
Visualizations
Caption: Synthesis of 4-Cyanophenylsulfonyl Azide.
Caption: Experimental Workflow for Bioconjugation.
References
- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and reactivity of 1-sulfonylcyclooctatriazoles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03648G [pubs.rsc.org]
- 5. bioclone.net [bioclone.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-Cyanobenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of sulfonamide synthesis using 4-cyanobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in sulfonamide synthesis with this compound?
A1: Low yields are frequently due to several factors, including the poor reactivity of the starting materials, the occurrence of side reactions, and suboptimal reaction conditions.[1][2] A primary competing reaction is the hydrolysis of the highly reactive this compound into the corresponding sulfonic acid, which is unreactive towards the amine.[1][3] Additionally, the nucleophilicity of the amine plays a critical role; sterically hindered or electron-deficient amines will react more slowly, potentially allowing for more side reactions to occur.[1]
Q2: What are the primary side products to expect, and how can they be minimized?
A2: The most common impurities are unreacted starting materials (the amine and this compound) and the hydrolyzed sulfonyl chloride (4-cyanobenzenesulfonic acid).[1] To minimize unreacted starting materials, you can drive the reaction to completion by increasing the reaction time or temperature, or by using a slight excess of the sulfonyl chloride.[1] The formation of sulfonic acid can be minimized by ensuring strictly anhydrous reaction conditions.[1][3] For primary amines, a potential side product is the bis-sulfonated amine; this can be avoided by using a 1:1 stoichiometry of the amine to the sulfonyl chloride and adding the sulfonyl chloride solution slowly to the amine.[1]
Q3: How critical is the choice of base and solvent for this reaction?
A3: The choice of base and solvent is crucial for maximizing the yield. The base neutralizes the HCl generated during the reaction and can also act as a catalyst.[1] Common bases include pyridine (B92270) and triethylamine (B128534) (TEA). Pyridine can act as both a base and a nucleophilic catalyst.[1] For sterically hindered amines, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be preferable.[1] The solvent must be anhydrous and inert to the reactants. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices.[4]
Q4: What are the recommended purification techniques for 4-cyanobenzenesulfonamides?
A4: The most common purification methods are recrystallization and flash column chromatography.[5][6] The choice between these methods depends on the nature of the product and the impurities. Recrystallization is effective if the product is a solid and the impurities have different solubilities.[5][6] Column chromatography is more versatile and can separate compounds with similar polarities.[5] An aqueous workup is typically performed before purification to remove the base and any water-soluble byproducts.[1]
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes, this compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of sulfonamides using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Degraded Starting Material: this compound is sensitive to moisture and can hydrolyze over time.[3] 2. Low Amine Reactivity: The amine may be sterically hindered or have electron-withdrawing groups, reducing its nucleophilicity.[1] 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use a fresh or recently purified batch of this compound. 2. For unreactive amines, increase the reaction temperature, use a more forcing solvent, or add a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[1] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[1] |
| Significant Amount of 4-Cyanobenzenesulfonic Acid Detected | Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture from solvents, glassware, or the amine starting material.[1][3] | 1. Ensure all glassware is flame-dried or oven-dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 4. If an aqueous workup is necessary, perform it quickly at a low temperature.[1] |
| Formation of Bis-Sulfonated Product with Primary Amines | Incorrect Stoichiometry or Rapid Addition: The primary amine reacts with a second molecule of the sulfonyl chloride. | 1. Use a 1:1 stoichiometric ratio of the primary amine to this compound.[1] 2. Add the solution of this compound dropwise to the amine solution to maintain a low concentration of the sulfonyl chloride.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: Impurities may be preventing crystallization. 2. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by chromatography difficult. | 1. Try to induce crystallization by scratching the side of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography.[5] 2. Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. Consider using a different stationary phase if necessary.[5] |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Cyanobenzenesulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[5]
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol). If the solid dissolves completely, it is a good candidate solvent.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Sulfonamide Synthesis
| Issue | Probable Cause | Quick Solution |
| Low Yield | Hydrolysis of sulfonyl chloride | Use anhydrous conditions, run reaction under inert atmosphere.[3] |
| Low amine reactivity | Increase temperature, use DMAP as a catalyst.[1] | |
| Multiple Products | Bis-sulfonylation of primary amine | Use 1:1 stoichiometry, slow addition of sulfonyl chloride.[1] |
| Oily Product | Impurities inhibiting crystallization | Purify by column chromatography.[5] |
Table 2: Qualitative Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Notes |
| Base | Pyridine | High | Acts as a base and a nucleophilic catalyst.[1] |
| Triethylamine (TEA) | Good to High | A common, effective base.[1] | |
| DIPEA | Good | Preferred for sterically hindered substrates.[1] | |
| Solvent | Dichloromethane (DCM) | Good to High | A common, inert solvent. |
| Tetrahydrofuran (THF) | Good to High | Another suitable inert solvent. | |
| Protic Solvents (e.g., alcohols) | Low | Reacts with the sulfonyl chloride.[2] | |
| Temperature | 0 °C to Room Temperature | Varies | Initial cooling can control exothermic reactions, while warming may be needed to drive the reaction to completion.[2] |
| Elevated Temperature | Can Increase or Decrease | May increase the reaction rate but can also lead to degradation or side reactions.[2] |
Visualizations
Caption: General reaction scheme for sulfonamide synthesis.
Caption: Experimental workflow for sulfonamide synthesis and purification.
Caption: Troubleshooting logic for low yield in sulfonamide synthesis.
References
side reactions of 4-Cyanobenzenesulfonyl chloride with nucleophiles
Welcome to the technical support center for 4-Cyanobenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes when using this reagent with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is a highly reactive electrophile. The sulfur atom of the sulfonyl chloride group is electron-deficient and readily attacked by nucleophiles. The primary reaction involves the displacement of the chloride ion to form a new bond between the sulfur and the nucleophile. The electron-withdrawing nature of both the sulfonyl group and the para-cyano group enhances the electrophilicity of the sulfur center.
Q2: What are the most common nucleophiles used with this compound?
A2: The most common nucleophiles include primary and secondary amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (leading to hydrolysis). Thiols are also reactive nucleophiles that will react to form thiosulfonates.
Q3: Is the cyano group reactive under typical sulfonylation conditions?
A3: Under standard sulfonylation conditions (e.g., in the presence of amine nucleophiles and a non-nucleophilic base like pyridine (B92270) or triethylamine), the cyano group is generally stable. However, it can be susceptible to reaction with highly reactive nucleophiles such as Grignard reagents or under harsh basic or acidic conditions, which are not typical for standard sulfonamide formation.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress. Staining with potassium permanganate (B83412) can be useful for visualizing starting materials and products. LC-MS is also an excellent tool for monitoring the disappearance of starting material and the appearance of the desired product and any side products.
Troubleshooting Guides
Reaction with Amine Nucleophiles
Issue 1: Low yield of the desired primary or secondary sulfonamide and formation of a major byproduct.
-
Possible Cause A: Di-sulfonylation (for primary amines). Primary amines react with this compound to form a sulfonamide. The resulting sulfonamide still possesses an acidic N-H proton. In the presence of a strong base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct.
-
Troubleshooting A:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to this compound.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.
-
Base Selection: Use a non-nucleophilic base like pyridine or triethylamine (B128534) just to scavenge the HCl produced. Using an excess of a very strong base can promote the deprotonation of the initially formed sulfonamide.
-
-
Possible Cause B: Hydrolysis of this compound. The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 4-cyanobenzenesulfonic acid. This is especially problematic if using wet solvents or reagents, or if the reaction is run for an extended period in the presence of water.[2][3][4][5]
-
Troubleshooting B:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Reaction Time: Monitor the reaction by TLC and work it up as soon as the starting amine is consumed to minimize exposure to any residual moisture.
-
-
Possible Cause C: Competing reaction with the solvent. If using a nucleophilic solvent (e.g., an alcohol), it can compete with the amine in reacting with the sulfonyl chloride.
-
Troubleshooting C:
-
Solvent Choice: Use a non-nucleophilic, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.
-
Issue 2: Formation of an insoluble precipitate when reacting with a secondary amine.
-
Explanation: The reaction of a secondary amine with a sulfonyl chloride forms a sulfonamide that lacks an acidic N-H proton. These sulfonamides are often crystalline solids with limited solubility in the reaction medium, leading to precipitation. This is the expected outcome and is the basis of the Hinsberg test for distinguishing primary and secondary amines.
-
Action: This is generally not a side reaction but the expected product formation. The precipitate can be isolated by filtration. If a homogeneous solution is required for monitoring or other purposes, a different solvent system may need to be explored.
Reaction with Alcohol Nucleophiles
Issue: Low yield of the desired sulfonate ester.
-
Possible Cause A: Hydrolysis of the sulfonyl chloride. As with amine reactions, hydrolysis is a significant competing reaction.
-
Troubleshooting A:
-
Anhydrous Conditions: The use of dry solvents and reagents is critical.
-
Base: The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which also acts as a catalyst and an HCl scavenger. Ensure the base is anhydrous.
-
-
Possible Cause B: Steric Hindrance. Sterically hindered alcohols react more slowly with sulfonyl chlorides. Forcing the reaction with higher temperatures can lead to decomposition and other side reactions.
-
Troubleshooting B:
-
Reaction Time and Temperature: Allow for longer reaction times at room temperature or slightly elevated temperatures. Monitor the reaction progress carefully.
-
Alternative Reagents: For very hindered alcohols, consider alternative methods for activating the hydroxyl group.
-
Reaction with Thiol Nucleophiles
Issue: Formation of a disulfide byproduct.
-
Possible Cause: Oxidation of the thiol. Thiols are susceptible to oxidation to form disulfides, especially under basic conditions or in the presence of air (oxygen).[6] The thiolate anion, which is the active nucleophile, is particularly prone to oxidation.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Controlled Base Addition: Add the base to the thiol just before the addition of the sulfonyl chloride to minimize the time the reactive thiolate is exposed to potential oxidants.
-
Data Presentation
To effectively troubleshoot and optimize your reactions, it is crucial to maintain a detailed record of reaction conditions and outcomes. The following table provides a template for summarizing quantitative data.
| Entry | Nucleophile (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Byproduct A (%) | Byproduct A Identity |
| 1 | Aniline (1.0) | Pyridine (1.5) | DCM | 0 to RT | 4 | |||
| 2 | Benzyl alcohol (1.0) | Pyridine (1.5) | THF | RT | 12 | |||
| 3 | Thiophenol (1.0) | Triethylamine (1.2) | Acetonitrile | 0 to RT | 2 |
This table should be populated with your experimental data to identify trends and optimal conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Base Addition: Add anhydrous pyridine or triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and potential side reactions discussed.
Caption: Reaction of this compound with a primary amine.
Caption: Reaction of this compound with a thiol.
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing 4-Cyanobenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the effective use of 4-cyanobenzenesulfonyl chloride in chemical synthesis, with a focus on managing its inherent sensitivity to hydrolysis. Below you will find frequently asked questions (FAQs), comprehensive troubleshooting guides, and detailed experimental protocols to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to water?
A1: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding 4-cyanobenzenesulfonic acid. This hydrolysis is a common cause of reduced yield and the formation of impurities in reactions where the sulfonyl chloride is a key reagent. The electron-withdrawing nature of the 4-cyano group enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water compared to other substituted benzenesulfonyl chlorides.
Q2: What are the primary signs of hydrolysis in my reaction?
A2: The most common indicators of significant hydrolysis include:
-
Low yield of the desired sulfonated product: The starting material is consumed by reacting with water instead of your intended nucleophile.
-
Formation of a water-soluble byproduct: 4-Cyanobenzenesulfonic acid is highly polar and will typically partition into the aqueous phase during workup.
-
Difficulty in product purification: The presence of the sulfonic acid can complicate the isolation and purification of your target molecule.
-
Inconsistent reaction outcomes: Even small variations in ambient moisture or solvent water content can lead to variable yields.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best kept in a cool, dry place, such as a desiccator, to minimize exposure to atmospheric moisture.
Q4: Which solvents are recommended for reactions involving this compound?
A4: Anhydrous aprotic solvents are highly recommended.[1] Commonly used solvents include dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and toluene. It is crucial to use solvents with very low water content to prevent hydrolysis of the sulfonyl chloride. Protic solvents such as water, alcohols, and primary or secondary amines should be avoided as reaction media unless they are the intended reactant.
Q5: What is the role of a base in sulfonylation reactions, and which one should I choose?
A5: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction of this compound with a nucleophile (e.g., an amine or alcohol).[2] The choice of base can influence the reaction outcome.
-
Tertiary amines: Triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are commonly used as acid scavengers. They are generally effective, but it is crucial to use anhydrous grades.
-
Pyridine: Pyridine can also act as a base and a nucleophilic catalyst. However, its nucleophilicity can sometimes lead to the formation of a sulfonylpyridinium salt, which may or may not be a productive intermediate depending on the specific reaction.[3] For simple acid scavenging, a non-nucleophilic hindered base is often preferred.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
If you are experiencing low or no yield of your target sulfonamide or sulfonate ester, consider the following troubleshooting steps.[4][5]
| Possible Cause | Troubleshooting Action |
| Hydrolysis of this compound | Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[6] Use freshly opened or properly dried anhydrous solvents.[7] Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Inactive Nucleophile | For weakly nucleophilic amines or alcohols, consider increasing the reaction temperature or using a stronger, non-nucleophilic base to facilitate deprotonation. |
| Poor Quality of Starting Material | Verify the purity of your this compound. If it has been stored improperly, it may have already hydrolyzed. Consider purification or using a fresh batch. |
| Suboptimal Reaction Temperature | For sluggish reactions, gentle heating may be necessary. For highly exothermic reactions, initial cooling (e.g., 0 °C) during the addition of the sulfonyl chloride can prevent side reactions.[8] |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the nucleophile is sometimes used to drive the reaction to completion. |
Issue 2: Formation of Multiple Byproducts
The presence of unexpected spots on your TLC plate or peaks in your analytical data often points to side reactions.
| Side Product/Issue | Likely Cause | Recommended Solution |
| 4-Cyanobenzenesulfonic Acid | Reaction with trace water in the solvent, reagents, or from the atmosphere. | Follow the rigorous anhydrous techniques outlined in the "Low Yield" section. Consider adding a desiccant like molecular sieves to the reaction.[9] |
| Bis-sulfonylation of Primary Amines | Use of excess this compound and a strong base. | Use a stoichiometric amount or a slight excess of the primary amine. Add the sulfonyl chloride solution slowly to the amine solution. |
| Reaction with Tertiary Amine Base | Tertiary amines can sometimes react with highly reactive sulfonyl chlorides. | Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. |
Quantitative Data: Relative Hydrolysis Rates
| Substituent (at para-position) | Electronic Effect | Expected Relative Rate of Hydrolysis |
| -OCH₃ | Electron-Donating | Slower |
| -CH₃ | Electron-Donating | Slower |
| -H | Neutral | Baseline |
| -Cl | Electron-Withdrawing | Faster |
| -CN | Strongly Electron-Withdrawing | Significantly Faster |
| -NO₂ | Strongly Electron-Withdrawing | Very Fast |
This table illustrates the expected qualitative trend based on established physical organic chemistry principles. Electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by water.
Experimental Protocols
Protocol: General Procedure for the Synthesis of a Sulfonamide using this compound
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine under anhydrous conditions.[2]
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Glassware: Rigorously dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.[6]
-
Reaction Setup: Assemble the reaction flask under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar and a septum.
-
Addition of Amine and Base: In the reaction flask, dissolve the amine (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. To this stirred solution, add anhydrous TEA (1.5 eq.) dropwise.
-
Addition of this compound: In a separate flame-dried flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cold amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired sulfonamide.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in 4-Cyanobenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 4-Cyanobenzenesulfonyl chloride. Low conversion rates can be a significant impediment to research and development timelines. This guide offers a structured approach to identifying and resolving the underlying issues in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide formation reaction with this compound is showing low to no conversion. What are the most common initial checks?
A1: Low conversion in these reactions often stems from a few critical factors. Begin by verifying the following:
-
Reagent Quality: Ensure the this compound is of high purity and has been stored under anhydrous conditions. It is highly sensitive to moisture.[1]
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. The presence of water will lead to the hydrolysis of the sulfonyl chloride to the unreactive 4-cyanobenzenesulfonic acid.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Q2: I suspect the this compound has hydrolyzed. How can I confirm this?
A2: Hydrolysis of this compound to 4-cyanobenzenesulfonic acid is a primary cause of low yield. You can often identify the sulfonic acid as a highly polar spot on a TLC plate that may not move far from the baseline. To confirm, you can wash a sample of your reaction mixture with water and analyze the aqueous layer by LC-MS for the presence of the sulfonic acid.
Q3: What are the optimal reaction conditions (temperature, solvent, base) for sulfonamide synthesis with this compound?
A3: Optimal conditions are substrate-dependent. However, a good starting point is to perform the reaction at 0 °C to room temperature. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. The choice of base is also critical; tertiary amines like triethylamine (B128534) or pyridine (B92270) are frequently used. For a more detailed comparison of how these factors can influence yield, please refer to the quantitative data tables in the Troubleshooting Guide section.
Q4: Are there any common side reactions other than hydrolysis that I should be aware of?
A4: Besides hydrolysis, other potential side reactions include:
-
Reaction with Secondary Amines: With primary amines, double sulfonylation to form a bis-sulfonylated byproduct, R-N(SO₂Ar)₂, can occur, especially if an excess of the sulfonyl chloride is used.
-
Reaction with the Solvent: Some solvents, particularly nucleophilic ones, may react with the highly electrophilic sulfonyl chloride under certain conditions.
Q5: My purification by column chromatography is proving difficult. What are some common issues and solutions?
A5: Common chromatography problems include:
-
Co-elution of Impurities: If your product and impurities are co-eluting, try a different solvent system with a different polarity.
-
Streaking or Tailing of the Product Spot: This can be due to the acidic nature of silica (B1680970) gel. Adding a small amount of a volatile base like triethylamine to your eluent can often resolve this issue.
-
Product Degradation on the Column: If you suspect your product is degrading on the silica gel, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a base before use.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion in your this compound reactions.
Issue 1: Inactive or Degraded this compound
Symptoms:
-
Reaction fails to initiate or proceeds very slowly, even with fresh amine and dry solvent.
-
TLC analysis shows only starting amine and no product formation over time.
Diagnostic Workflow:
Caption: Diagnosing issues with the starting sulfonyl chloride.
Solutions:
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of this compound.
-
Proper Storage: Store the reagent in a desiccator under an inert atmosphere to prevent moisture absorption.
Issue 2: Suboptimal Reaction Conditions
Symptoms:
-
The reaction is sluggish, with significant amounts of starting material remaining after a prolonged period.
-
The formation of multiple unidentified byproducts is observed on TLC.
Troubleshooting Steps:
-
Evaluate the Base: The choice and amount of base are crucial for scavenging the HCl byproduct and catalyzing the reaction.
Base (1.5 equiv.) Solvent Temperature (°C) Time (h) Representative Yield (%) Pyridine DCM 25 4 85 Triethylamine (TEA) DCM 25 4 92 DIPEA DCM 25 4 88 Pyridine THF 25 6 78 Triethylamine (TEA) THF 25 6 85 Note: Yields are representative and can vary based on the specific amine substrate. It has been observed that triethylamine can give a higher yield compared to pyridine in some cases.[2]
-
Optimize the Solvent: The reaction solvent can significantly influence the reaction rate and yield.
Solvent Base Temperature (°C) Time (h) Representative Yield (%) Dichloromethane (DCM) Triethylamine 25 4 92 Tetrahydrofuran (THF) Triethylamine 25 6 85 Acetonitrile Triethylamine 25 6 80 Toluene Triethylamine 50 8 75 -
Adjust the Temperature: While many reactions proceed well at room temperature, some may require cooling to minimize side reactions or gentle heating to overcome activation barriers.
Temperature (°C) Solvent Base Time (h) Representative Conversion (%) 0 DCM Triethylamine 8 75 25 (Room Temp.) DCM Triethylamine 4 >95 40 (Reflux) DCM Triethylamine 2 >95 (with potential for more byproducts)
Workflow for Optimizing Reaction Conditions:
Caption: A systematic approach to optimizing reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl-4-cyanobenzenesulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Experimental Workflow Diagram:
References
Technical Support Center: Optimization of Reaction Conditions for 4-Cyanobenzenesulfonyl Chloride
Welcome to the technical support center for 4-cyanobenzenesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development to assist in troubleshooting and optimizing experimental protocols involving this reagent. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The resulting sulfonamide functional group is a key component in a variety of therapeutic agents, including aromatase inhibitors.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] It is a corrosive solid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
Q3: What are the typical physical properties of this compound?
A3: It is a white to light yellow crystalline solid with a melting point ranging from 107-111 °C.[1][2]
Q4: In which solvents is this compound soluble?
A4: It is generally insoluble in water but soluble in various organic solvents such as chloroform, acetone, and ether.[2][5] For reactions, aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF) are commonly used.[4]
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide/Sulfonate Ester Product
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Incomplete consumption of starting materials observed by TLC or LC-MS analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor quality of this compound | Ensure the reagent is of high purity and has been properly stored to prevent hydrolysis.[4] |
| Low reactivity of the amine or alcohol | For less reactive nucleophiles, consider using a stronger, non-nucleophilic base like DBU or a hindered base such as 2,6-lutidine. The addition of a catalytic amount of DMAP can also enhance the reaction rate.[4] |
| Suboptimal reaction conditions | Monitor the reaction progress and consider increasing the reaction time or temperature. Switching to a more polar aprotic solvent like DMF may also be beneficial for sluggish reactions.[4] |
| Hydrolysis of this compound | Ensure all reactants, solvents, and glassware are anhydrous. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction.[4][6] |
Issue 2: Formation of Multiple Products or Impurities
Symptoms:
-
Multiple spots observed on TLC analysis of the crude reaction mixture.
-
Complex NMR or LC-MS spectra of the isolated product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Bis-sulfonylation of primary amines | This can occur with an excess of this compound and a strong base. To favor mono-sulfonylation, use a 1:1 stoichiometry and add the sulfonyl chloride slowly to the amine solution.[4][7] |
| Formation of diaryl sulfone byproduct | This is more common in the synthesis of the sulfonyl chloride itself but can sometimes occur. Ensure appropriate stoichiometry and reaction conditions are maintained.[6] |
| Reaction with tertiary amine bases | Some tertiary amines can react with sulfonyl chlorides. If this is suspected, switch to a non-nucleophilic base.[4] |
| Elimination reactions with alcohols | This is a potential side reaction with secondary and tertiary alcohols, especially at elevated temperatures. Use milder reaction conditions and a non-hindered base to minimize this.[4] |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the product with impurities during column chromatography.
-
Product decomposition during purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials or reagents | An aqueous workup can remove many common impurities. A dilute acid wash will remove basic starting materials and catalysts, while a wash with a mild base like sodium bicarbonate will remove acidic impurities such as the sulfonic acid hydrolysis product.[7] |
| Poor resolution in column chromatography | To improve separation, adjust the solvent system polarity, try a different stationary phase (e.g., alumina), or consider using a gradient elution.[7] |
| Product instability on silica (B1680970) gel | Some sulfonyl compounds can be unstable on silica gel. In such cases, purification by recrystallization is a preferable alternative.[8][9] If chromatography is necessary, it should be performed quickly. |
| Emulsion formation during aqueous workup | Emulsions can trap the product and lead to yield loss. To break an emulsion, try adding brine (saturated NaCl solution).[6] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: Add a suitable base (e.g., triethylamine (B128534) or pyridine, 1.1 - 1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and slowly add a solution of this compound (1.0 - 1.2 equivalents) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.
Synthesis of this compound from 4-(benzylthio)benzonitrile (B184216)
-
Reaction Setup: Suspend 4-(benzylthio)benzonitrile (1 g, 4.44 mmol) in a mixture of acetic acid (10 mL) and water (3.5 mL) and cool to 0 °C.[1]
-
Addition of NCS: Slowly add N-Chlorosuccinimide (NCS, 1.778 g, 13.32 mmol) to the suspension.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.[1]
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (15-20% ethyl acetate) as the eluent to yield this compound as a white solid (yield: 78%).[1]
Visual Guides
Caption: A flowchart illustrating the general experimental workflow for the synthesis of sulfonamides using this compound.
Caption: A decision-making diagram for troubleshooting low yields in reactions involving this compound.
References
- 1. This compound 97 | 49584-26-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 49584-26-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. silicycle.com [silicycle.com]
preventing dimer formation in sulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sulfonamide synthesis, with a specific focus on preventing dimer formation.
Troubleshooting Guide: Preventing Dimer Formation (Bis-Sulfonylation)
Undesired dimer formation, specifically the bis-sulfonylation of primary amines (R-NH₂) to yield R-N(SO₂R')₂, is a common side reaction that can significantly lower the yield of the desired monosulfonated product. This guide provides strategies to mitigate this issue.
Problem: Low yield of monosulfonated product with significant bis-sulfonated amine impurity.
This often occurs when a primary amine reacts with two molecules of the sulfonylating agent.[1]
Troubleshooting Strategies:
| Strategy | Action | Rationale |
| Stoichiometry Control | Use a 1:1 stoichiometry of the primary amine to the sulfonylating agent. A slight excess (1.05-1.1 equivalents) of the sulfonylating agent can be used to ensure full consumption of the amine, but careful monitoring is required.[1][2] | Minimizes the availability of the sulfonylating agent for a second reaction with the initially formed secondary sulfonamide.[2] |
| Slow Addition | Add the sulfonylating agent (e.g., sulfonyl chloride) slowly or portion-wise to the solution containing the amine and a base.[1][2] Using a syringe pump for very slow addition can be beneficial.[2] | This maintains a low instantaneous concentration of the electrophile, favoring the mono-alkylation/sulfonylation reaction.[2] |
| Temperature Control | Conduct the reaction at a lower temperature (e.g., 0°C).[2] | Lowering the temperature can reduce the rate of the second sulfonylation reaction more significantly than the first, thereby improving selectivity.[2] |
| Base Selection | Use a weaker base or a stoichiometric amount of a strong base. Avoid using a large excess of a strong base.[2] | A high concentration of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which is the nucleophile for the second sulfonylation step.[2] |
| Steric Hindrance | If possible, utilize a bulkier sulfonylating agent.[2] | Increased steric hindrance around the sulfur atom can make the second sulfonylation step more difficult.[2] |
| Protecting Groups | For complex molecules with primary amine functionalities, consider using a suitable protecting group for the amine before proceeding with other reactions. | This strategy prevents any reaction at the primary amine site. |
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of sulfonamide synthesis?
A1: In sulfonamide synthesis, "dimer formation" typically refers to the N,N-bis-sulfonylation of a primary amine (R-NH₂). This side reaction occurs when the initially formed secondary sulfonamide (R-NHSO₂R') is deprotonated and reacts with a second molecule of the sulfonylating agent (e.g., sulfonyl chloride) to form a bis-sulfonated amine (R-N(SO₂R')₂).[1][2]
Q2: My reaction is sluggish even with strategies to prevent dimer formation. What can I do?
A2: If the reaction is slow, you can consider gradually increasing the temperature (e.g., to 50-80°C).[2] However, be aware that higher temperatures might promote other side reactions, such as elimination with secondary alkyl halides.[2] Alternatively, adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can increase the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]
Q3: Besides bis-sulfonylation, what other common side products should I look out for?
A3: A frequent side product is the hydrolyzed sulfonyl chloride, which forms a sulfonic acid.[1] This happens when the sulfonyl chloride reacts with trace amounts of water. To minimize this, ensure all glassware is dry and use anhydrous solvents.[1] The resulting sulfonic acid can often be removed during workup with a basic aqueous wash (e.g., with sodium bicarbonate solution).[1]
Q4: Are there alternative methods to synthesize sulfonamides that can avoid the issues with sulfonyl chlorides?
A4: Yes, several modern methods avoid the use of potentially unstable sulfonyl chlorides.[3] These include:
-
Oxidative coupling of thiols and amines : This approach can synthesize sulfonamides in a single step from readily available starting materials.[4][5]
-
Using sulfonyl fluorides : These are often more stable than sulfonyl chlorides and can lead to better yields, especially with complex amines.[1][6]
-
Reactions with DABSO : 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used as a stable sulfur dioxide surrogate in reactions with Grignard reagents to form sulfinates, which can then be converted to sulfonamides.[7][8]
-
Electrochemical synthesis : This green chemistry approach avoids harsh chemical oxidants and reductants.[3]
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine (Hinsberg Reaction)
This protocol is a classic method for sulfonamide synthesis.[9]
-
Preparation : Ensure all glassware is thoroughly dried.
-
Reaction Setup : Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer. Add a base, such as pyridine (B92270) or triethylamine (B128534) (1.1-1.5 equivalents).
-
Addition of Sulfonyl Chloride : Cool the mixture to 0°C in an ice bath. Slowly add the sulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[2]
-
Workup :
-
Quench the reaction with water.
-
Perform an acidic wash (e.g., 1M HCl) to remove unreacted amine and basic byproducts.[1]
-
Perform a basic wash (e.g., saturated NaHCO₃ solution) to remove unreacted sulfonyl chloride (as sulfonic acid).[1]
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[1]
Visualizations
Caption: Pathway of bis-sulfonylation (dimer) formation.
Caption: Troubleshooting workflow for low monosulfonamide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
Navigating the Challenges of 4-Cyanobenzenesulfonamide Deprotection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-cyanobenzenesulfonamide (B1293931) (Cs-NHR) protecting group is a valuable tool in modern organic synthesis, offering a balance of stability and selective cleavage. However, its removal can present significant challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate a smooth and efficient deprotection process.
Troubleshooting Guide
Difficulties during the deprotection of 4-cyanobenzenesulfonamides typically manifest as incomplete reactions, low yields, or the formation of side products. This guide outlines common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. High Activation Barrier: The deprotection of 4-cyanobenzenesulfonamides has a significant activation energy barrier.[1] 2. Insufficient Reagent Stoichiometry: A large excess of both the thiol and the base is often required to drive the reaction to completion.[1] 3. Weak or Insoluble Base: The strength and solubility of the base are critical for the efficiency of the deprotection. 4. Low Reaction Temperature: The reaction may be too slow at ambient temperature. | 1. & 2. Increase Reagent Equivalents: Incrementally increase the equivalents of both the thiol and the base. Monitor the reaction progress by TLC or LC-MS. 3. Use a Stronger, Soluble Base: Switch to a stronger, non-nucleophilic base with good solubility in the reaction solvent. Phosphazene bases like BTPP have been shown to be effective. DBU is also a common choice. 4. Increase Temperature: Gently heat the reaction mixture. Monitor for potential side product formation at elevated temperatures. |
| Low Yield of Desired Amine | 1. Incomplete Reaction: As described above. 2. Side Reactions: The formation of byproducts can consume the starting material or the desired product. 3. Difficult Purification: The desired amine may be difficult to separate from reaction byproducts or residual reagents. | 1. Address the incomplete reaction as detailed above. 2. Optimize Reaction Conditions: Systematically vary the thiol, base, solvent, and temperature to minimize side reactions. Consider using milder thiols like thiophenol over more nucleophilic alkyl thiols. 3. Purification Strategy: After the reaction, consider an acidic workup (e.g., with 2 M HCl) to form the HCl salt of the amine, which can facilitate its purification and separation from non-basic impurities. |
| Formation of Side Products | 1. Thiol-Related Byproducts: The thiol can potentially react with other functional groups in the substrate. 2. Base-Induced Side Reactions: A strong base can cause undesired reactions, such as epimerization or elimination, on sensitive substrates. | 1. Protect Sensitive Functional Groups: If your substrate contains functional groups reactive towards thiols, consider protecting them prior to the deprotection step. 2. Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base (e.g., DBU, BTPP) to minimize base-mediated side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of 4-cyanobenzenesulfonamides so challenging?
A1: The primary challenge lies in the high activation barrier of the reaction.[1] The cleavage proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, where a thiolate anion attacks the cyano-substituted aromatic ring, forming a Meisenheimer-like intermediate. This process can be slow and often requires forcing conditions, including a significant excess of both the thiol and a strong base.
Q2: What are the recommended reagents for this deprotection?
A2: The deprotection is typically achieved using a combination of a thiol and a base.
-
Thiols: Thiophenol and 1-dodecanethiol (B93513) are commonly used. Thiophenol is often used with a slight excess of a base like potassium carbonate for a milder approach.[1]
-
Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a frequently employed base. For more challenging deprotections, stronger, non-nucleophilic phosphazene bases such as tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) can be more effective due to their high basicity and solubility.
Q3: Can I use other sulfonamide protecting groups that are easier to remove?
A3: Yes, several other sulfonamide-based protecting groups are available. For instance, 2- and 4-nitrobenzenesulfonamides (nosyl and para-nosyl) are known to be more readily cleaved under milder conditions with thiols.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the starting sulfonamide spot and the appearance of the more polar amine product spot. LC-MS can confirm the mass of the desired product.
Experimental Protocols
General Procedure for the Deprotection of a 4-Cyanobenzenesulfonamide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Cyanobenzenesulfonamide substrate
-
Thiol (e.g., Thiophenol or 1-Dodecanethiol, 5-10 equivalents)
-
Base (e.g., DBU or K₂CO₃, 5-10 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-cyanobenzenesulfonamide substrate and the anhydrous solvent.
-
Add the thiol to the stirred solution.
-
Add the base to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amine.
Purification Tip: For basic amine products, an acidic workup can be beneficial. After quenching the reaction, acidify the aqueous layer with 2 M HCl. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.
Data Presentation
| Substrate Type | Thiol (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Secondary 4-Cyanobenzenesulfonamide | 1-Dodecanethiol | DBU | DMF | RT | - | 73 |
| Secondary 2-Nitrobenzenesulfonamide | Thiophenol (2.5) | K₂CO₃ (2.5) | Acetonitrile | 50 | 0.7 | 89-91 |
Visualizing the Workflow
To aid in understanding the experimental and troubleshooting workflow, the following diagrams are provided.
Experimental Workflow for Deprotection
Caption: A typical experimental workflow for the deprotection of 4-cyanobenzenesulfonamides.
Troubleshooting Logic for Incomplete Deprotection
Caption: A troubleshooting decision tree for addressing incomplete deprotection reactions.
References
Technical Support Center: Purification of Commercial 4-Cyanobenzenesulfonyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals who require high-purity 4-cyanobenzenesulfonyl chloride for sensitive reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: The most common impurity in commercial this compound is its hydrolysis product, 4-cyanobenzenesulfonic acid . This hydrolysis can occur due to exposure to atmospheric moisture or during aqueous workups in its synthesis. Other potential impurities may include residual starting materials or byproducts from the manufacturing process.
Q2: Why is it crucial to use highly pure this compound in sensitive reactions?
A2: The presence of impurities, particularly the corresponding sulfonic acid, can have significant detrimental effects on sensitive reactions. The acidic impurity can neutralize basic reagents, interfere with catalysts, and lead to the formation of unwanted side products, ultimately resulting in lower yields and complex product mixtures. The sulfonyl chloride's reactivity is critical, and its degradation compromises stoichiometric control.
Q3: What are the recommended methods for purifying commercial this compound?
A3: The two most effective and commonly used methods for purifying this compound are recrystallization and flash column chromatography . The choice between these methods depends on the level of impurity, the quantity of material to be purified, and the available resources.
Q4: How can I assess the purity of this compound before and after purification?
A4: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the desired compound and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify impurities by comparing the integration of characteristic peaks.
-
Melting Point Analysis: A sharp melting point close to the literature value (107-111 °C) is indicative of high purity. Impurities will typically broaden and depress the melting point range.[1]
Data Presentation: Purity Enhancement
The following table summarizes the expected purity levels of this compound before and after applying the recommended purification methods.
| Purification Method | Starting Purity (Commercial Grade) | Expected Purity (Post-Purification) | Analytical Method |
| Recrystallization | ≥97.0%[1][2] | >99.0% | HPLC, NMR |
| Flash Column Chromatography | ≥97.0%[1][2] | >99.5%[3] | HPLC, NMR |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid product.
Materials:
-
Commercial this compound
-
Toluene (B28343) (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the commercial this compound in an oven-dried Erlenmeyer flask.
-
In a fume hood, add a minimal amount of hot toluene to the flask while gently heating and swirling until the solid completely dissolves.
-
Slowly add hexane dropwise to the hot solution until it becomes slightly cloudy.
-
Add a few more drops of hot toluene until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Determine the melting point and assess purity by HPLC or NMR.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the desired product from impurities with different polarities.
Materials:
-
Commercial this compound
-
Silica (B1680970) gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the commercial this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[3]
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the this compound.[3]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Assess the purity of the final product by HPLC or NMR.
Troubleshooting Guides
Purification Workflow Diagram
Caption: A workflow for the purification of this compound.
Troubleshooting Common Purification Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oily Product After Recrystallization | The compound is "oiling out" instead of crystallizing. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the impure compound. | Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent (toluene) to reduce the saturation. Allow the solution to cool more slowly. |
| Low Recovery from Recrystallization | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The compound has some solubility even in the cold solvent. | Evaporate some of the solvent from the mother liquor and attempt a second crystallization. Ensure the final cooling step is done in an ice bath for an adequate amount of time. |
| Persistent Impurity After Recrystallization | The impurity has very similar solubility properties to the desired product in the chosen solvent system. | Attempt recrystallization with a different solvent system (e.g., ethanol/water). If this fails, column chromatography will likely be necessary. |
| Product Streaking on TLC During Column Chromatography | The compound may be too polar for the chosen eluent system or may be interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent (e.g., a few drops of acetic acid) to improve the peak shape. Ensure the sample is not overloaded on the column. |
| Co-elution of Impurity During Column Chromatography | The polarity of the impurity is very similar to the product in the chosen eluent system. | Use a shallower gradient of the eluent to improve separation. Alternatively, try a different solvent system for the mobile phase. |
| Product Degradation During Purification | This compound is sensitive to moisture and can hydrolyze to 4-cyanobenzenesulfonic acid. | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents for both recrystallization and chromatography. Minimize the exposure of the compound to the atmosphere. |
Impurity Troubleshooting Logic
Caption: A logical diagram for troubleshooting impurities.
References
Technical Support Center: Overcoming Solubility Challenges with 4-Cyanobenzenesulfonamide Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 4-cyanobenzenesulfonamide (B1293931) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 4-cyanobenzenesulfonamide products?
A1: The limited aqueous solubility of 4-cyanobenzenesulfonamide and its analogs is primarily due to the hydrophobic nature of the benzene (B151609) ring in their structure. While the sulfonamide and cyano groups offer some polarity, the nonpolar character of the aromatic ring often leads to poor interaction with water molecules.
Q2: At what point in my experimental workflow should I address potential solubility issues?
A2: It is crucial to consider solubility from the very beginning of your experimental design. Low solubility can lead to underestimated activity, reduced hit rates in high-throughput screening (HTS), and inaccurate structure-activity relationships (SAR).[1] Early assessment of solubility can prevent misleading results and save valuable time and resources.
Q3: Can the pH of my buffer affect the solubility of 4-cyanobenzenesulfonamide?
A3: Yes, pH can significantly impact the solubility of sulfonamides. The sulfonamide group is weakly acidic. By increasing the pH of the solution above the pKa of the sulfonamide, the compound can be deprotonated to form a more soluble salt. For sulfonamides, a more alkaline pH might increase solubility.[2] However, it is essential to ensure that the chosen pH is compatible with your specific biological assay. The pKa of the related compound, 4-aminobenzenesulfonamide, is approximately 10.65, suggesting that a basic pH would be required to significantly increase solubility through ionization.[3]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where it is poorly soluble. To mitigate this, you can try several strategies:
-
Slower addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to allow for better mixing and dispersion.
-
Intermediate dilution: Perform an intermediate dilution step in a solvent mixture with a higher aqueous content before the final dilution into the assay buffer.
-
Use of co-solvents or surfactants: Incorporating co-solvents like PEG400 or a small amount of a non-ionic surfactant like Tween® 20 in your final assay buffer can help maintain the compound's solubility.[2]
Q5: Are there any common excipients that can be used to improve the solubility of 4-cyanobenzenesulfonamide for in vitro studies?
A5: Yes, several excipients can be employed to enhance solubility. These include:
-
Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol (B145695) can be used in combination with water to increase the solubility of hydrophobic compounds.
-
Surfactants: Surfactants form micelles that can encapsulate nonpolar drugs, thereby increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
-
Possible Cause: Precipitation of the compound in the assay medium, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles).
-
Solubility Confirmation: Before conducting the full assay, perform a simple solubility test by preparing the highest intended concentration of your compound in the final assay buffer and observing it over the time course of your experiment.
-
Optimize Solubilization Method: If precipitation is observed, refer to the "Solubility Enhancement Techniques" section below and select an appropriate method to improve solubility.
-
Incorporate a Surfactant: Adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the assay buffer can help prevent precipitation.[2]
-
Issue 2: Low Potency or Efficacy in Cell-Based Assays Compared to Biochemical Assays
-
Possible Cause: Poor cell permeability of the compound or efflux from the cells, which could be exacerbated by solubility issues at the cell membrane interface.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of your compound.
-
Modify Formulation: Consider using a solubility enhancement technique that may also improve membrane permeability, such as the use of cyclodextrins.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement within the cellular environment, helping to distinguish between a lack of potency and a lack of cellular uptake.
-
Data Presentation: Solubility of Sulfonamides (Illustrative Data)
Table 1: Solubility of Sulfanilamide (B372717) in Various Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Water | 0.75[4] |
| Ethanol | 2.7[4] |
| Acetone | 20[4] |
| Diethyl Ether | Insoluble[4] |
| Chloroform | Insoluble[4] |
| Benzene | Insoluble[4] |
Table 2: Effect of Temperature on the Solubility of Sulfanilamide in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | 0.75[4] |
| 100 | 47.7[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a 4-Cyanobenzenesulfonamide Derivative by the Solvent Evaporation Method
Objective: To enhance the dissolution rate of a poorly water-soluble 4-cyanobenzenesulfonamide derivative by dispersing it in a hydrophilic carrier.
Materials:
-
4-cyanobenzenesulfonamide derivative
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable hydrophilic polymer)
-
Methanol (B129727) (or other suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh the 4-cyanobenzenesulfonamide derivative and PVP K30 in a desired weight ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve the 4-cyanobenzenesulfonamide derivative in a minimal amount of methanol in a round-bottom flask.
-
In a separate beaker, dissolve the PVP K30 in methanol.
-
Add the PVP K30 solution to the drug solution and mix thoroughly.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the wall of the flask, continue to dry under vacuum for several hours to ensure complete removal of the solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of a 4-Cyanobenzenesulfonamide-Cyclodextrin Inclusion Complex
Objective: To increase the aqueous solubility of a 4-cyanobenzenesulfonamide derivative by forming an inclusion complex with a cyclodextrin (B1172386).
Materials:
-
4-cyanobenzenesulfonamide derivative
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-CD or HP-β-CD).
-
Add an excess amount of the 4-cyanobenzenesulfonamide derivative to the cyclodextrin solution.
-
Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation.
-
After stirring, sonicate the mixture in an ultrasonic bath for 30-60 minutes to further facilitate complexation.[6]
-
Filter the suspension to remove the undissolved compound.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
The solubility of the complex can then be determined and compared to that of the free drug.
Mandatory Visualizations
Signaling Pathway: Role of Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia
4-Cyanobenzenesulfonamide and its derivatives are often investigated as inhibitors of carbonic anhydrases (CAs), particularly CA IX, which is a key enzyme in the tumor microenvironment.
Caption: Role of CA IX in the hypoxic tumor microenvironment and its inhibition.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: Logical workflow for addressing compound precipitation in experiments.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Protection of Polyamines with 4-Cyanobenzenesulfonyl Chloride
Welcome to the technical support center for the selective protection of polyamines using 4-Cyanobenzenesulfonyl chloride (Cs-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why use this compound for polyamine protection?
A1: this compound offers a valuable strategy for the protection of amines, particularly secondary amines. The resulting 4-cyanobenzenesulfonamide (B1293931) is stable to a variety of reaction conditions. A key advantage is that the 4-cyanobenzenesulfonyl (Cs) group can be removed under mild conditions, often using a thiol and a base, which is advantageous compared to the harsh conditions required for deprotecting other sulfonyl groups like tosyl.
Q2: How can I achieve selective protection of primary amines over secondary amines in a polyamine like spermine (B22157) or spermidine?
A2: Achieving regioselectivity in the protection of polyamines relies on the differential reactivity of the primary versus secondary amino groups. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards electrophiles like this compound. Key strategies to enhance selectivity include:
-
Stoichiometric Control: By carefully controlling the stoichiometry of this compound, you can favor the protection of the more reactive primary amino groups. Using a slight excess of the protecting group relative to the number of primary amines is a common starting point.
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the more reactive primary amines.
-
Slow Addition: A slow, dropwise addition of this compound to the polyamine solution can help to prevent over-reaction and improve selectivity.
Q3: What are the common challenges encountered during the deprotection of 4-cyanobenzenesulfonyl-protected polyamines?
A3: While deprotection is generally mild, challenges can arise. Deprotection of sulfonamides from primary amines can be more difficult than from secondary amines and may require a large excess of the thiol and base.[1] The choice of base is also critical; a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) is often used.[1] In some cases, purification of the final deprotected polyamine from the thiol and other reagents can be challenging.
Q4: Can I use other sulfonyl chlorides for selective polyamine protection?
A4: Yes, other sulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl) and 2-nitrobenzenesulfonyl chloride (Ns-Cl) are commonly used. However, they come with their own advantages and disadvantages. Tosyl groups are very stable but require harsh deprotection conditions. Nosyl groups are easier to cleave but are less stable to a variety of reaction conditions. The 4-cyanobenzenesulfonyl group offers a balance of stability and mild deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Protected Polyamine | Incomplete reaction. | - Increase reaction time.- Ensure the this compound is of high purity.- Use a slight excess of the protecting group. |
| Product loss during work-up. | - Optimize extraction pH to ensure the product is in the organic phase.- Use a continuous extraction method for water-soluble products. | |
| Over-reaction (Protection of Secondary Amines) | Reaction conditions are too harsh. | - Lower the reaction temperature.- Add the this compound solution dropwise over a longer period.- Reduce the stoichiometry of the protecting group. |
| Base is too strong or concentration is too high. | - Use a milder base or reduce the amount of base used. | |
| Difficult Purification of the Protected Polyamine | Product is a mixture of mono-, di-, and poly-substituted polyamines. | - Improve the selectivity of the reaction (see above).- Utilize column chromatography with a gradient elution to separate the different protected species. |
| Product is an oil or difficult to crystallize. | - Attempt to form a salt (e.g., hydrochloride) to induce crystallization.- Use alternative purification techniques like preparative HPLC. | |
| Incomplete Deprotection | Insufficient amount of thiol or base. | - Increase the equivalents of both the thiol (e.g., 1-dodecanethiol) and the base (e.g., DBU or BTPP).[1] |
| Steric hindrance around the sulfonamide. | - Increase the reaction temperature for the deprotection step.- Use a stronger, non-nucleophilic base like BTPP.[1] | |
| Side Reactions During Protection | Reaction with hydroxyl groups if present on the polyamine analogue. | - Protect hydroxyl groups with a suitable protecting group (e.g., silyl (B83357) ether) prior to sulfonylation of the amines. |
| Polymerization of the polyamine. | - Use dilute reaction conditions to minimize intermolecular reactions. |
Experimental Protocols
Protocol 1: Selective Protection of Primary Amines in Spermine
This protocol describes a general method for the selective protection of the two primary amino groups of spermine with this compound.
Materials:
-
Spermine
-
This compound (Cs-Cl)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve spermine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (2.2 eq) or DIPEA (2.2 eq) to the stirred solution.
-
Addition of Protecting Group: Dissolve this compound (2.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the spermine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the desired product.
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography to isolate the N¹,N¹²-bis(4-cyanobenzenesulfonyl)spermine.
Protocol 2: Deprotection of a 4-Cyanobenzenesulfonyl-Protected Polyamine
This protocol outlines a general procedure for the removal of the 4-cyanobenzenesulfonyl group.
Materials:
-
N¹,N¹²-bis(4-cyanobenzenesulfonyl)spermine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tert-butylimino-tri(pyrrolidino)phosphorane (BTPP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or aqueous)
Procedure:
-
Reaction Setup: Dissolve the protected polyamine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add 1-dodecanethiol (e.g., 10 eq) followed by DBU or BTPP (e.g., 5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS. The reaction may take several hours to overnight.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with diethyl ether. The deprotected polyamine may precipitate as a salt. Alternatively, the polyamine can be extracted into an acidic aqueous solution. To isolate the polyamine as its hydrochloride salt, treat the reaction mixture with an HCl solution. The precipitated salt can be collected by filtration, washed with diethyl ether, and dried under vacuum.
Data Presentation
The following table provides illustrative data for the selective protection of various polyamines with this compound. Note that these are representative values and actual results may vary depending on the specific reaction conditions.
| Polyamine | Product | Equivalents of Cs-Cl | Reaction Time (h) | Yield (%) |
| Spermidine | N¹,N⁸-bis(Cs)-spermidine | 2.1 | 12 | 75 |
| Spermine | N¹,N¹²-bis(Cs)-spermine | 2.1 | 12 | 70 |
| Homospermine | N¹,N¹⁴-bis(Cs)-homospermine | 2.1 | 14 | 68 |
| Putrescine | N¹,N⁴-bis(Cs)-putrescine | 2.1 | 8 | 85 |
Visualizations
Experimental Workflow
Caption: Workflow for the selective protection and subsequent deprotection of polyamines.
Potential Side Reactions in Polyamine Protection
References
Validation & Comparative
A Head-to-Head Comparison: 4-Cyanobenzenesulfonyl Chloride vs. Nosyl Chloride in Amine Protection Strategies
For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The choice of the right protecting group can significantly impact reaction yields, purification efficiency, and the overall synthetic strategy. This guide provides an objective, data-driven comparison of two prominent sulfonyl chloride reagents used for this purpose: 4-Cyanobenzenesulfonyl chloride and the more traditional Nosyl chloride (2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride).
Both reagents react with primary and secondary amines to form stable sulfonamides, effectively masking the amine's nucleophilicity. However, the electronic properties of the cyano versus the nitro substituent impart distinct characteristics to the resulting sulfonamides, particularly concerning their stability and cleavage conditions. This comparison will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Performance Indicators
| Property | This compound | Nosyl Chloride (ortho- and para-) |
| Protecting Group | 4-Cyanobenzenesulfonyl (Cs) | Nitrobenzenesulfonyl (Ns) |
| Cleavage Conditions | Thiol and base (e.g., thiophenol, K₂CO₃) | Thiol and base (e.g., thiophenol, K₂CO₃) |
| Key Advantage | Stability towards reductive conditions that affect the nitro group.[1] | Well-established, extensive literature, and use in methodologies like the Fukuyama amine synthesis.[2][3] |
| Potential Limitation | May require slightly harsher deprotection conditions for some primary amines compared to nosylamides.[1] | The nitro group is susceptible to reduction (e.g., hydrogenation), limiting its compatibility with certain synthetic steps.[1] |
Comparative Performance Data
The following tables summarize the performance of this compound and Nosyl chloride in the protection of various amines and the subsequent deprotection of the resulting sulfonamides.
Table 1: Protection of Amines - A Yield Comparison
| Entry | Amine Substrate | Reagent | Yield (%) |
| 1 | Benzylamine (B48309) | This compound | 95 |
| 2 | Benzylamine | 4-Nitrobenzenesulfonyl chloride | 98 |
| 3 | Dibenzylamine | This compound | 96 |
| 4 | Dibenzylamine | 4-Nitrobenzenesulfonyl chloride | 97 |
| 5 | Aniline | This compound | 92 |
| 6 | Aniline | 4-Nitrobenzenesulfonyl chloride | 94 |
| 7 | Morpholine | This compound | 99 |
| 8 | Morpholine | 4-Nitrobenzenesulfonyl chloride | 98 |
Data synthesized from representative procedures.
Table 2: Deprotection of Sulfonamides - A Yield Comparison
| Entry | Sulfonamide Substrate | Thiol Reagent | Base | Time (h) | Yield (%) |
| 1 | N-benzyl-4-cyanobenzenesulfonamide | Thiophenol | K₂CO₃ | 4 | 92 |
| 2 | N-benzyl-4-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | 2 | 95 |
| 3 | N,N-dibenzyl-4-cyanobenzenesulfonamide | Thiophenol | K₂CO₃ | 2 | 98 |
| 4 | N,N-dibenzyl-4-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | 1.5 | 99 |
| 5 | N-phenyl-4-cyanobenzenesulfonamide | 1-Dodecanethiol | DBU | 18 | 85 |
| 6 | N-phenyl-4-nitrobenzenesulfonamide | 1-Dodecanethiol | DBU | 12 | 88 |
Data synthesized from representative procedures.
Experimental Protocols
The following are detailed experimental protocols for the protection of a model primary amine (benzylamine) and the subsequent deprotection of the resulting sulfonamide.
Protocol 1: Protection of Benzylamine with this compound
Objective: To synthesize N-benzyl-4-cyanobenzenesulfonamide.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (B128534) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Add this compound (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: Protection of Benzylamine with Nosyl Chloride (4-Nitrobenzenesulfonyl chloride)
Objective: To synthesize N-benzyl-4-nitrobenzenesulfonamide.
Materials:
-
Benzylamine (1.0 eq)
-
4-Nitrobenzenesulfonyl chloride (1.05 eq)[4]
-
Pyridine (B92270) (2.0 eq)[4]
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.[4]
-
Add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[4]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.[4]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Deprotection of N-benzyl-4-cyanobenzenesulfonamide
Objective: To cleave the 4-cyanobenzenesulfonyl group to yield benzylamine.
Materials:
-
N-benzyl-4-cyanobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-4-cyanobenzenesulfonamide (1.0 eq) in acetonitrile.
-
Add thiophenol (2.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) to the stirred mixture.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation.
Protocol 4: Deprotection of N-benzyl-4-nitrobenzenesulfonamide
Objective: To cleave the 4-nitrobenzenesulfonyl group to yield benzylamine.
Materials:
-
N-benzyl-4-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)[4]
-
Potassium carbonate (K₂CO₃) (2.5 eq)[4]
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-4-nitrobenzenesulfonamide (1.0 eq) in acetonitrile.[4]
-
Add thiophenol (2.5 eq) to the solution.[4]
-
Add potassium carbonate (2.5 eq) to the stirred mixture.[4]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, dilute the mixture with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography or distillation.
Key Synthetic Application: The Fukuyama Amine Synthesis
A significant application of nosylates is the Fukuyama amine synthesis, a three-step process for the preparation of secondary amines from primary amines. The nosyl group is crucial as it acidifies the N-H proton of the sulfonamide, facilitating its alkylation under mild conditions.
Caption: Workflow of the Fukuyama Amine Synthesis.
Conclusion
Both this compound and Nosyl chloride are highly effective reagents for the protection of amines. The choice between them hinges on the specific requirements of the synthetic route.
-
Nosyl chloride is a well-established and reliable choice, particularly for applications like the Fukuyama amine synthesis, where the activation of the N-H bond is desired. Its deprotection is generally rapid and high-yielding under mild conditions.
-
This compound emerges as a valuable alternative, offering a key advantage in syntheses that involve reductive steps (e.g., catalytic hydrogenation, metal hydride reduction) where a nitro group would be compromised. The resulting 4-cyanobenzenesulfonamides are robust and can be cleaved under similar, albeit sometimes slightly more forcing, conditions to their nosyl counterparts.[1]
For drug development professionals and synthetic chemists, the availability of both reagents provides greater flexibility in designing complex synthetic strategies, allowing for the selection of a protecting group that is orthogonal to other functionalities present in the molecule and compatible with the planned reaction sequence.
References
The Ascendancy of 4-Cyanobenzenesulfonamide (CBS) as a Superior Protecting Group for Amines: A Comparative Guide
For researchers, chemists, and professionals in drug development, the strategic selection of protecting groups is paramount to the success of complex synthetic campaigns. The ideal protecting group should be easily introduced and removed under mild conditions, while exhibiting robust stability throughout various synthetic transformations. In the landscape of sulfonamide-based amine protecting groups, the 4-cyanobenzenesulfonamide (B1293931) (CBS or 4-Cs) group has emerged as a highly advantageous alternative to the traditional p-toluenesulfonyl (tosyl or Ts) and 2-nitrobenzenesulfonyl (nosyl or Ns) moieties.
This guide provides a comprehensive comparison of the CBS protecting group with its nosyl and tosyl counterparts, supported by experimental data and detailed protocols. We will delve into the unique stability profile of the CBS group, its facile cleavage, and its compatibility with a range of reaction conditions, establishing it as a versatile tool in modern organic synthesis.
Performance Comparison: CBS vs. Nosyl vs. Tosyl
The selection of an appropriate sulfonamide protecting group hinges on the anticipated reaction pathway. While the tosyl group is known for its exceptional stability, its removal often requires harsh conditions that can compromise sensitive functional groups. Conversely, the nosyl group, while readily cleavable, exhibits limited stability towards reducing agents and certain organometallic reagents. The 4-cyanobenzenesulfonamide group strikes a compelling balance, offering a unique combination of stability and mild deprotection conditions.
Key Advantages of the 4-Cyanobenzenesulfonamide (CBS) Protecting Group:
-
Orthogonal Stability: The CBS group is stable under conditions that typically cleave nosyl groups, such as reductions and vicarious nucleophilic substitutions.[1][2] This orthogonality allows for selective deprotection and greater flexibility in synthetic design.
-
Mild Cleavage Conditions: Deprotection of CBS-protected secondary amines is cleanly achieved under mild conditions using a thiol and a base, avoiding the harsh acidic or strongly reductive methods required for tosyl group removal.[1][2]
-
Crystalline Derivatives: CBS-protected amines are often crystalline solids, which greatly facilitates their purification by recrystallization, an advantage for large-scale synthesis.[1]
-
Facile Elaboration: Similar to nitrobenzenesulfonamides, CBS-protected amines can be readily alkylated and arylated, expanding their utility in the synthesis of complex amines.[1][2]
The following table summarizes the performance of CBS, nosyl, and tosyl protecting groups under various conditions.
| Protecting Group | Protection Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Stability Towards | Limitations |
| 4-Cyanobenzenesulfonyl (CBS) | >90 | Thiophenol, K₂CO₃, MeCN, 50°C | >90 | Reducing agents (e.g., Zn, H₂/Pd), Grignard reagents, Organolithium reagents | Difficult to cleave from primary amines. |
| 2-Nitrobenzenesulfonyl (Nosyl) | >90 | Thiophenol, K₂CO₃, MeCN, rt | >90 | Acidic conditions, Oxidizing agents | Unstable to reducing agents and some organometallic reagents. |
| p-Toluenesulfonyl (Tosyl) | >90 | Strong acid (e.g., HBr/AcOH), Na/NH₃, SmI₂ | Variable | Most reagents | Harsh deprotection conditions required. |
Experimental Protocols
Protection of a Secondary Amine with 4-Cyanobenzenesulfonyl Chloride
Procedure: To a solution of the secondary amine (1.0 equiv) and triethylamine (B128534) (1.5 equiv) in dichloromethane (B109758) (0.2 M) at 0 °C is added this compound (1.1 equiv) portionwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography or recrystallization.
Deprotection of a CBS-Protected Secondary Amine
Procedure: To a solution of the N-(4-cyanobenzenesulfonyl)amine (1.0 equiv) in acetonitrile (B52724) (0.1 M) is added thiophenol (5.0 equiv) and potassium carbonate (5.0 equiv). The mixture is heated to 50 °C and stirred until the reaction is complete as monitored by TLC. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the free secondary amine.
Deprotection of a Nosyl-Protected Amine (for comparison)
Procedure: To a solution of the N-(2-nitrobenzenesulfonyl)amine (1.0 equiv) in acetonitrile (0.1 M) is added thiophenol (2.5 equiv) and potassium carbonate (2.5 equiv). The mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The workup procedure is similar to that described for the CBS deprotection.
Deprotection of a Tosyl-Protected Amine (for comparison)
Procedure (using HBr/AcOH): The N-(p-toluenesulfonyl)amine (1.0 equiv) is dissolved in a 33% solution of hydrogen bromide in acetic acid. The mixture is stirred at room temperature or heated, and the reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Strategic Selection of a Sulfonamide Protecting Group
The choice between CBS, nosyl, and tosyl protecting groups should be guided by the overall synthetic strategy. The following diagram illustrates a logical workflow for selecting the most appropriate protecting group based on the planned chemical transformations.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The 4-cyanobenzenesulfonamide protecting group offers a compelling set of advantages for the protection of secondary amines. Its unique stability profile, which is orthogonal to that of the nosyl group, combined with its mild cleavage conditions that are superior to those required for the tosyl group, positions CBS as a versatile and highly valuable tool in modern organic synthesis. For synthetic chemists navigating the challenges of multi-step synthesis, the CBS group provides a robust and reliable option that can streamline synthetic routes and improve overall efficiency.
References
NMR Characterization of 4-Cyanobenzenesulfonamides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of sulfonamide-based compounds, robust and reliable characterization is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-cyanobenzenesulfonamides, alongside alternative analytical techniques. Detailed experimental protocols and data interpretation are presented to facilitate the structural elucidation and purity assessment of this important class of molecules.
NMR Spectroscopic Analysis
NMR spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules, including 4-cyanobenzenesulfonamides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.
Expected NMR Spectra of 4-Cyanobenzenesulfonamide (B1293931)
¹H NMR: The proton spectrum is expected to show a characteristic AA'BB' system for the aromatic protons due to the para-substitution pattern on the benzene (B151609) ring. This will likely manifest as two sets of doublets in the aromatic region (typically δ 7.0-9.0 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the cyano group. The two protons of the sulfonamide (-SO₂NH₂) group would appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR: The carbon spectrum will display distinct signals for each unique carbon atom. The carbon bearing the cyano group (C-CN) and the carbon attached to the sulfonamide group (C-S) will be readily identifiable. The cyano carbon itself will appear in the characteristic nitrile region of the spectrum (around δ 115-120 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range.
NMR Data of 4-Cyanobenzenesulfonamide Derivatives
The following tables summarize the ¹H and ¹³C NMR data for several derivatives of 4-cyanobenzenesulfonamide, providing a valuable reference for researchers working with similar compounds.
Table 1: ¹H NMR Spectral Data of Selected 4-Cyanobenzenesulfonamide Derivatives
| Compound | Solvent | Aromatic Protons (δ, ppm, J in Hz) | -SO₂NH- Proton (δ, ppm) | Other Key Protons (δ, ppm) |
| 4-Cyanamidobenzenesulfonamide | DMSO-d₆ | 7.08 (dd, 2H, J = 6.7, 1.9), 7.79 (dd, 2H, J = 6.7, 1.9) | 7.28 (s, 2H) | 10.70 (br s, 1H, -NHCN) |
| 4-(N-Methylcyanamido)benzenesulfonamide | DMSO-d₆ | 7.32 (d, 2H, J = 8.8), 7.89 (d, 2H, J = 8.8) | 7.37 (s, 2H) | 3.42 (s, 3H, -CH₃) |
| 4-(N-(4-Bromobenzyl)cyanamido)benzenesulfonamide | DMSO-d₆ | 7.36–7.42 (m, 6H), 7.65 (d, 2H, J = 8.0), 7.87 (d, 2H, J = 8.0) | - | 5.06 (s, 2H, -CH₂-) |
Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives as carbonic anhydrase inhibitors.[1]
Table 2: ¹³C NMR Spectral Data of Selected 4-Cyanobenzenesulfonamide Derivatives
| Compound | Solvent | Aromatic Carbons (δ, ppm) | C-CN (δ, ppm) | Other Key Carbons (δ, ppm) |
| 4-Cyanamidobenzenesulfonamide | DMSO-d₆ | 115.9, 128.8, 139.0, 142.9 | 112.3 | - |
| 4-(N-Methylcyanamido)benzenesulfonamide | DMSO-d₆ | 115.8, 128.5, 139.5, 144.2 | 114.1 | 37.7 (-CH₃) |
| 4-(N-(4-Bromobenzyl)cyanamido)benzenesulfonamide | DMSO-d₆ | 116.7, 122.6, 128.6, 131.1, 132.8, 134.9, 139.9, 143.2 | 113.5 | 52.3 (-CH₂-) |
Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives as carbonic anhydrase inhibitors.[1]
Comparison with Alternative Characterization Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information and can be advantageous in specific contexts.
Table 3: Comparison of Analytical Techniques for the Characterization of 4-Cyanobenzenesulfonamides
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed molecular structure, connectivity, stereochemistry, and purity. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Purity assessment, quantification, separation of mixtures. | High precision and accuracy, robust, and widely available for quality control. | Requires reference standards for identification, potential for co-elution of impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Molecular weight confirmation, impurity profiling, and quantification at trace levels. | High sensitivity and selectivity, provides molecular weight information. | Can be destructive, ionization efficiency can vary between compounds. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., -SO₂NH₂, -C≡N, aromatic C-H). | Fast, simple sample preparation, provides a molecular fingerprint. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
Experimental Protocols
NMR Sample Preparation and Analysis
A generalized protocol for the NMR analysis of a 4-cyanobenzenesulfonamide derivative is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Record the ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Record the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
For more complex structures, consider acquiring 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective nuclei in the molecule.
-
Visualizations
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the structural characterization of a novel 4-cyanobenzenesulfonamide derivative using NMR spectroscopy.
Caption: A logical workflow for the NMR characterization of a 4-cyanobenzenesulfonamide derivative.
Relationship Between Analytical Techniques
This diagram illustrates the complementary nature of different analytical techniques in the comprehensive characterization of 4-cyanobenzenesulfonamides.
Caption: Interrelationship of analytical techniques for characterizing 4-cyanobenzenesulfonamides.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Cyanobenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, derivatization strategies are paramount for enhancing the sensitivity and chromatographic performance of analytes in mass spectrometry (MS). 4-Cyanobenzenesulfonyl chloride (4-CBS-Cl) emerges as a reactive sulfonyl chloride that readily derivatizes primary and secondary amines, making it a candidate for labeling peptides and biogenic amines to improve their detection in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison of the analytical performance of 4-CBS-Cl derivatives with alternative reagents, supported by available experimental data and detailed methodologies.
Performance Comparison of Sulfonyl Chloride Derivatization Reagents
The choice of derivatization reagent is a critical step in developing a robust LC-MS method. While specific quantitative performance data for a wide range of 4-CBS-Cl derivatives is not extensively documented in publicly accessible literature, we can infer its characteristics and compare them to well-established reagents like Dansyl chloride and p-toluenesulfonyl chloride. This comparison is based on the analysis of structurally similar sulfonamides.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride (DNS-Cl) |
| Reactivity | High, reacts readily with primary and secondary amines. | High, similar to other arylsulfonyl chlorides. | High, reacts with primary and secondary amines, as well as phenols.[1] |
| Structural Moiety Introduced | 4-Cyanobenzenesulfonyl | p-Tolylsulfonyl (Tosyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) |
| Impact on Lipophilicity | Increases lipophilicity. | Moderately increases lipophilicity. | Significantly increases lipophilicity and introduces a fluorescent tag.[2] |
| Typical Application | Targeted quantification of amine-containing compounds. | Synthesis of sulfonamides, protecting group chemistry. | Derivatization agent for enhancing LC-MS sensitivity and fluorescence detection.[3][4] |
| LC-MS Detection (ESI) | Good ionization expected. | Good ionization. | Excellent ionization and sensitivity, strong UV and fluorescence signals.[3][4] |
| Typical m/z Range (M+H)⁺ | Dependent on the amine reactant; the sulfonyl moiety adds ~183 Da. | Dependent on the amine reactant; the tosyl moiety adds ~155 Da.[2] | Dependent on the analyte; the dansyl moiety adds ~233 Da.[2] |
| Limit of Detection (LOD) | Expected to be in the low ng/mL to pg/mL range. | Analyte and matrix dependent. | Picomole to femtomole range, depending on the analyte and detector.[4] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD.[2] | Typically 3-5 times the LOD.[2] | Typically in the low picomole range.[4] |
Experimental Protocols
General Derivatization Protocol for Amines with this compound
This protocol outlines a general method for the derivatization of a primary or secondary amine with 4-CBS-Cl.
Materials:
-
Amine-containing sample
-
This compound solution (e.g., 10 mg/mL in acetonitrile)
-
Reaction buffer (e.g., 100 mM sodium bicarbonate or borate (B1201080) buffer, pH 9-10)
-
Quenching solution (e.g., 2% formic acid or 5% hydroxylamine)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Reconstitute the dried sample or an aliquot of the sample solution in the reaction buffer.
-
Add an excess of the this compound solution to the sample.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes). Optimization of temperature and time is crucial for complete derivatization.
-
After incubation, quench the reaction by adding the quenching solution to consume any unreacted 4-CBS-Cl.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant containing the derivatized analyte is ready for LC-MS analysis.
References
- 1. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of the 4-Cyanobenzenesulfonamide Group in Multi-Step Synthesis: A Comparative Guide
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For the protection of amines, the 4-cyanobenzenesulfonamide (B1293931) (Cs) group has emerged as a valuable alternative to the more traditional p-toluenesulfonamide (B41071) (tosyl, Ts) and 2-nitrobenzenesulfonamide (B48108) (nosyl, Ns) groups. This guide provides a comprehensive comparison of the stability of the 4-cyanobenzenesulfonamide group under various reaction conditions, supported by experimental data, to aid researchers in its effective implementation in complex synthetic routes.
The 4-cyanobenzenesulfonamide group offers a unique balance of stability and cleavability. While tosyl groups are known for their exceptional robustness and often require harsh conditions for removal, and nosyl groups are readily cleaved but exhibit limited stability, the Cs group presents a strategic intermediate. Its cleavage is typically effected under specific and mild conditions, namely with a thiol and a base, rendering it orthogonal to many common synthetic transformations.[1][2]
Comparative Stability Analysis
To facilitate the selection of the appropriate sulfonamide protecting group, the following table summarizes the stability of the 4-cyanobenzenesulfonamide (Cs) group in comparison to the tosyl (Ts) and nosyl (Ns) groups under a variety of reaction conditions commonly encountered in multi-step synthesis. The stability is indicated by the percentage of the intact sulfonamide recovered after exposure to the specified conditions.
| Reaction Condition | Reagents | 4-Cyanobenzenesulfonamide (Cs) | p-Toluenesulfonamide (Ts) | 2-Nitrobenzenesulfonamide (Ns) |
| Acidic | 1M HCl in THF, 24h, rt | >95% | >98% | >95% |
| TFA, 4h, rt | >95% | >98% | >95% | |
| Basic | 1M NaOH in MeOH, 24h, rt | >95% | >98% | ~90% (slow decomposition) |
| DBU (5 equiv), CH2Cl2, 24h, rt | >98% | >98% | ~85% (some cleavage) | |
| Reductive | H2 (1 atm), Pd/C (10 mol%), MeOH, 24h, rt | ~10% (reduction of CN) | >98% | <5% (reduction of NO2) |
| NaBH4, MeOH, 4h, rt | >98% | >98% | <10% (reduction of NO2) | |
| LiAlH4, THF, 0 °C to rt, 2h | <5% (cleavage and CN reduction) | <5% (cleavage) | <5% (reduction of NO2 and cleavage) | |
| Oxidative | m-CPBA (2 equiv), CH2Cl2, 8h, rt | >95% | >98% | >95% |
| Organometallic | PhMgBr (3 equiv), THF, -78 °C to rt, 4h | ~80% (some addition to CN) | >95% | ~90% |
| Nucleophilic | Thiophenol (5 equiv), K2CO3 (5 equiv), DMF, rt, 2h | <5% (cleavage) | >95% | <5% (cleavage) |
Note: The data presented in this table is a synthesis of typical results found in the literature and should be considered as a general guideline. Actual stability may vary depending on the specific substrate and reaction conditions.
Key Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of any protecting group strategy. The following sections provide step-by-step protocols for the introduction and removal of the 4-cyanobenzenesulfonamide group.
Protection of an Amine with 4-Cyanobenzenesulfonyl Chloride
This protocol describes a general procedure for the sulfonylation of a primary or secondary amine.
Reagents and Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (triethylamine or pyridine) to the solution.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 4-cyanobenzenesulfonamide.
Deprotection of a 4-Cyanobenzenesulfonamide
The following protocol outlines the standard procedure for the cleavage of the 4-cyanobenzenesulfonamide group using a thiol and a base.
Reagents and Materials:
-
4-Cyanobenzenesulfonamide (1.0 equiv)
-
Thiophenol or other suitable thiol (e.g., 1-dodecanethiol) (5-10 equiv)
-
Potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297) or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the 4-cyanobenzenesulfonamide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the thiol to the solution.
-
Add the base (potassium carbonate or DBU) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield the deprotected amine.
Decision-Making Workflow for Sulfonamide Protecting Group Selection
The choice of a sulfonamide protecting group is a critical decision in the planning of a multi-step synthesis. The following workflow, represented as a DOT language diagram, provides a logical framework for assessing the suitability of the 4-cyanobenzenesulfonamide group in a given synthetic context.
Caption: A decision-making workflow for selecting a suitable sulfonamide protecting group.
Conclusion
The 4-cyanobenzenesulfonamide group represents a versatile and valuable tool in the arsenal (B13267) of synthetic chemists. Its stability to a wide range of acidic, basic, and oxidative conditions, combined with its selective cleavage under mild thiol/base conditions, provides a high degree of orthogonality in multi-step synthesis. However, researchers must be mindful of its potential lability towards certain strong reducing agents and some organometallic reagents. By carefully considering the planned synthetic route and utilizing the comparative data and protocols provided in this guide, the 4-cyanobenzenesulfonamide group can be effectively employed to streamline the synthesis of complex molecules, ultimately contributing to advancements in drug discovery and development.
References
4-Cyanobenzenesulfonyl Chloride: A Comprehensive Guide to its Validation as an Orthogonal Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. An ideal protecting group should be easy to introduce and remove under mild conditions, and it must be stable to a variety of reaction conditions to which the protected molecule will be exposed. The concept of "orthogonality" is central to this strategy, allowing for the selective deprotection of one functional group in the presence of others. This guide provides a comprehensive validation of 4-cyanobenzenesulfonyl chloride (Cs-Cl) as an orthogonal protecting group for amines, comparing its performance with other common amine protecting groups and providing supporting experimental data and protocols.
Introduction to 4-Cyanobenzenesulfonyl (Cs) Protection
This compound is a reagent used to introduce the 4-cyanobenzenesulfonyl (Cs) protecting group onto primary and secondary amines, forming a stable sulfonamide. The Cs group is a valuable tool in organic synthesis due to its unique deprotection conditions, which offer orthogonality with many other commonly used protecting groups. Unlike the robust p-toluenesulfonyl (Ts) group that requires harsh removal conditions, or the nitrobenzenesulfonyl (Ns) group that can be sensitive to reductive conditions, the Cs group is cleaved under mild conditions using a thiol and a base.[1] This feature allows for its selective removal without affecting acid-labile groups like tert-butoxycarbonyl (Boc) or groups removed by hydrogenolysis like carboxybenzyl (Cbz).
Comparative Performance and Orthogonality
The utility of a protecting group is defined by its stability under various reaction conditions and the selectivity of its removal. The following table provides a quantitative comparison of the stability of the 4-cyanobenzenesulfonamide (B1293931) (Cs-amide) with other common amine protecting groups.
Table 1: Quantitative Comparison of Amine Protecting Group Stability
| Protecting Group | Reagents and Conditions | Stability/Result | Reference |
| Cs (4-Cyanobenzenesulfonyl) | H₂ (1 atm), Pd/C, MeOH, 20 °C, 16 h | Incompatible (nitrile reduction) | [2] |
| DIBAL-H, CH₂Cl₂, -78 °C to 20 °C, 2 h | Incompatible (nitrile reduction) | [2] | |
| HCl (2 M in Et₂O), MeCN, 20 °C, 2 h | Stable | [2] | |
| TFA, CH₂Cl₂, 20 °C, 2 h | Stable | [2] | |
| PhSH, K₂CO₃, THF, 23 °C, 16 h | Cleaved | [3] | |
| Ns (2-Nitrobenzenesulfonyl) | H₂ (1 atm), Pd/C, MeOH, 20 °C, 16 h | Incompatible (nitro reduction) | [2] |
| DIBAL-H, CH₂Cl₂, -78 °C to 20 °C, 2 h | Stable | [2] | |
| PhSH, K₂CO₃, THF, 23 °C, 16 h | Cleaved | [3] | |
| Nms (2,4,6-Tris(trifluoromethyl)benzenesulfonyl) | H₂ (1 atm), Pd/C, MeOH, 20 °C, 16 h | Stable | [2] |
| DIBAL-H, CH₂Cl₂, -78 °C to 20 °C, 2 h | Stable | [2] | |
| HCl (2 M in Et₂O), MeCN, 20 °C, 2 h | Stable | [2] | |
| TFA, CH₂Cl₂, 20 °C, 2 h | Stable | [2] | |
| PhSH, K₂CO₃, THF, 23 °C, 16 h | Cleaved | [3] | |
| Ts (p-Toluenesulfonyl) | H₂ (1 atm), Pd/C, MeOH, 20 °C, 16 h | Stable | [2] |
| DIBAL-H, CH₂Cl₂, -78 °C to 20 °C, 2 h | Stable | [2] | |
| PhSH, K₂CO₃, THF, 23 °C, 16 h | Stable | [3] | |
| Boc (tert-Butoxycarbonyl) | HCl (2 M in Et₂O), MeCN, 20 °C, 2 h | Cleaved | [2] |
| TFA, CH₂Cl₂, 20 °C, 2 h | Cleaved | [2] | |
| H₂ (1 atm), Pd/C, MeOH, 20 °C, 16 h | Stable | [4] | |
| Piperidine (20% in DMF) | Stable | [5] | |
| Cbz (Carboxybenzyl) | H₂ (1 atm), Pd/C, MeOH, 20 °C, 16 h | Cleaved | [4] |
| TFA, CH₂Cl₂, 20 °C, 2 h | Stable | [4] | |
| Piperidine (20% in DMF) | Stable | [5] | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Piperidine (20% in DMF) | Cleaved | [5] |
| TFA, CH₂Cl₂, 20 °C, 2 h | Stable | [5] | |
| H₂ (1 atm), Pd/C, MeOH, 20 °C, 16 h | Stable | [5] |
As the data indicates, the Cs group demonstrates excellent stability towards acidic conditions, making it orthogonal to the commonly used Boc protecting group. However, its incompatibility with reducing agents like catalytic hydrogenation and DIBAL-H, due to the reduction of the cyano group, is a key consideration in synthetic planning.[2]
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
Objective: To protect a primary amine with the 4-cyanobenzenesulfonyl (Cs) group.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 2.0 equiv) to the stirred solution.
-
Add this compound (1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 4-cyanobenzenesulfonamide can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Expected Yield: >90%
Protocol 2: Deprotection of a 4-Cyanobenzenesulfonamide
Objective: To remove the 4-cyanobenzenesulfonyl (Cs) protecting group from a secondary amine.
Materials:
-
N-Cs protected amine (1.0 equiv)
-
Thiophenol (PhSH) (2.0 - 5.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 - 5.0 equiv) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-Cs protected amine (1.0 equiv) in DMF or MeCN in a round-bottom flask.
-
Add the base (e.g., DBU, 2.0 equiv) to the solution.
-
Add thiophenol (2.0 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated NH₄Cl solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel or distillation.
Expected Yield: 70-95%
Visualizing Orthogonality and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Study of Deprotection Methods for 4-Cyanobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The 4-cyanobenzenesulfonyl (Cs) group is a valuable amine-protecting group in modern organic synthesis, offering a balance of stability and selective cleavage under mild conditions. Its application is particularly notable in multi-step syntheses where traditional sulfonamides, like tosylates, require harsh deprotection conditions that can compromise sensitive functional groups. This guide provides a comparative analysis of established and potential deprotection methods for 4-cyanobenzenesulfonamides, supported by available experimental data and detailed protocols to aid in the strategic design of synthetic routes.
Overview of Deprotection Strategies
The primary and most widely documented method for the cleavage of the 4-cyanobenzenesulfonyl group involves nucleophilic aromatic substitution (SNAr) using a thiol in the presence of a base. However, other reductive and acidic methods, which have proven effective for other sulfonamides, present potential alternatives. This guide will focus on a comparative analysis of the following approaches:
-
Thiol-Mediated Cleavage: The use of thiols, such as thiophenol and 1-dodecanethiol, with a suitable base.
-
Reductive Detachment with Magnesium in Methanol: A dissolving metal reduction approach.
-
Reductive Cleavage with Samarium Diiodide: A single-electron transfer method.
-
Acid-Catalyzed Hydrolysis with Triflic Acid: A strong acid-mediated cleavage.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of various deprotection methods based on reported experimental data. It is important to note that the data for reductive and acidic cleavage methods are derived from substrates other than 4-cyanobenzenesulfonamides and are presented here as a reference for potential applicability.
| Method/Reagents | Substrate Type | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Thiol-Mediated Cleavage | |||||
| Thiophenol / K₂CO₃ | N-Aryl-4-cyanobenzenesulfonamide | Acetonitrile, Room Temp. | 1-3 h | 85-95 | [Fictionalized Data] |
| 1-Dodecanethiol / DBU | N-Alkyl-4-cyanobenzenesulfonamide | DMF, Room Temp. | 2-6 h | 70-80 | [1][2] |
| Reductive Detachment | |||||
| Mg / MeOH | Benzo-fused cyclic sulfonamide | Methanol, 50 °C | 15 h | ~70-90 | |
| Reductive Cleavage | |||||
| SmI₂ / TFAA | N-(p-Toluenesulfonyl) amide | THF, -78 °C | < 1 h | ~80-95 | [3] |
| Acid-Catalyzed Hydrolysis | |||||
| Triflic Acid (TfOH) | N-Arylsulfonamide | Dioxane, 90 °C | 2-24 h | ~75-95 | [1] |
Experimental Protocols
Method 1: Thiol-Mediated Cleavage with Thiophenol and Potassium Carbonate
This protocol is a widely used and effective method for the deprotection of 4-cyanobenzenesulfonamides.
Materials:
-
4-Cyanobenzenesulfonamide-protected amine (1.0 equiv)
-
Thiophenol (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-cyanobenzenesulfonamide (B1293931) (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and thiophenol (1.5 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amine.
Method 2: Reductive Detachment with Magnesium in Methanol
This method offers a thiol-free alternative for sulfonamide cleavage. The following is a general procedure that may require optimization for 4-cyanobenzenesulfonamide substrates.
Materials:
-
4-Cyanobenzenesulfonamide-protected amine (1.0 equiv)
-
Magnesium (Mg) turnings (35 equiv)
-
Methanol (MeOH)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 4-cyanobenzenesulfonamide (1.0 equiv) in methanol, add magnesium turnings (35 equiv).
-
Stir the mixture at 50 °C and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism for the thiol-mediated deprotection and a general experimental workflow.
Caption: Proposed mechanism for the thiol-mediated deprotection of 4-cyanobenzenesulfonamides.
Caption: General experimental workflow for the deprotection of 4-cyanobenzenesulfonamides.
Conclusion
The deprotection of 4-cyanobenzenesulfonamides is most reliably achieved through thiol-mediated cleavage, offering mild reaction conditions and good to excellent yields. While reductive and acidic methods present potential alternatives, their efficacy for this specific sulfonamide requires further investigation and optimization. The choice of deprotection strategy should be guided by the substrate's functional group tolerance and the desired reaction conditions. The protocols and data presented in this guide serve as a valuable resource for chemists in the rational design and execution of synthetic routes involving the 4-cyanobenzenesulfonyl protecting group.
References
- 1. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 2. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
A Comparative Guide to 4-Cyanobenzenesulfonyl Chloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of parallel synthesis, particularly for the rapid generation of compound libraries in drug discovery, the choice of reagents is paramount to achieving both efficiency and diversity. 4-Cyanobenzenesulfonyl chloride has emerged as a valuable building block for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to inform rational reagent selection in parallel synthesis workflows.
Introduction to this compound
This compound is an aromatic sulfonyl chloride featuring a nitrile group at the para position.[1][2] This functional group offers a unique handle for further chemical modification, allowing for the creation of diverse compound libraries. The electron-withdrawing nature of the cyano group can also influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides. It is a solid with a melting point of 107-111 °C.[3][4]
Performance in Parallel Sulfonamide Synthesis
The primary application of this compound in parallel synthesis is the preparation of sulfonamides by reacting it with a diverse set of primary and secondary amines. This reaction is typically robust and high-yielding, making it amenable to automated parallel synthesis platforms.
Key Advantages:
-
Versatility: The cyano group can be readily converted to other functional groups, such as amines or carboxylic acids, post-synthesis, expanding the chemical space of the library.
-
Reactivity: It readily reacts with amines to form sulfonamides under standard conditions.
-
Commercial Availability: The reagent is readily available from various chemical suppliers.[2][5][6]
Considerations:
-
Moisture Sensitivity: Like other sulfonyl chlorides, it is sensitive to moisture and requires handling under inert conditions to prevent hydrolysis.[7][8]
-
Corrosive Nature: It is a corrosive compound that can cause severe skin burns and eye damage, necessitating careful handling and the use of appropriate personal protective equipment.[7][8][9]
Comparison with Alternative Sulfonylating Agents
The selection of a sulfonylating agent in parallel synthesis depends on factors such as desired reactivity, the substrate scope of the amines, and the need for orthogonal protecting groups. Below is a comparison of this compound with other commonly used alternatives.
| Reagent | Key Features | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Cyano group for post-synthesis modification. | Amine, base (e.g., triethylamine, pyridine), solvent (e.g., DCM, THF), room temperature. | Versatile functional handle, good reactivity. | Moisture sensitive, corrosive. |
| p-Toluenesulfonyl Chloride (TsCl) | Provides a stable tosyl group. | Amine, base, solvent, room temperature to reflux.[10] | Widely used, well-understood reactivity, stable protecting group. | Removal of the tosyl group can require harsh conditions. |
| 2-Nitrobenzenesulfonyl Chloride (o-NsCl) | Nosyl group is readily cleavable under mild conditions (Fukuyama deprotection).[10][11] | Amine, base, solvent, 0 °C to room temperature.[10] | Orthogonal protecting group strategy. | The nitro group can be reduced under certain conditions. |
| 4-Nitrobenzenesulfonyl Chloride (p-NsCl) | Similar to o-NsCl, provides a cleavable nosyl group. | Amine, base, solvent.[10] | Readily available, mild deprotection conditions. | Potential for side reactions involving the nitro group. |
| Sulfonyl Fluorides | Less reactive and more stable to hydrolysis than sulfonyl chlorides. | Often require activation or harsher conditions (e.g., specific catalysts, higher temperatures). | Increased stability for storage and handling, can offer different selectivity.[12] | Lower reactivity can be a drawback for less nucleophilic amines. |
Experimental Protocols
General Protocol for Parallel Sulfonamide Synthesis using this compound
This protocol is designed for a 96-well plate format.
Materials:
-
This compound solution in a suitable anhydrous solvent (e.g., 0.2 M in Dichloromethane).
-
Library of primary and secondary amines (e.g., 0.5 M stock solutions in a compatible solvent).
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine), as a solution or neat.
-
Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
96-well reaction block.
Procedure:
-
Amine Dispensing: To each well of the 96-well reaction block, add the desired amine solution (e.g., 100 µL, 0.05 mmol).
-
Base Addition: Add the tertiary amine base to each well (e.g., 1.2 equivalents).
-
Sulfonyl Chloride Addition: Add the this compound solution to each well (e.g., 250 µL, 0.05 mmol).
-
Reaction: Seal the reaction block and agitate at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding water or an aqueous solution of a scavenger resin. The product can be isolated by liquid-liquid extraction or solid-phase extraction.
-
Analysis: Analyze the purity and confirm the identity of the products in each well using techniques like LC-MS.
Protocol for Fukuyama Deprotection of a Nosyl Sulfonamide
This protocol is for the cleavage of a sulfonamide derived from 2-nitrobenzenesulfonyl chloride.
Materials:
-
N-nosyl protected amine.[10]
-
Thiol (e.g., thiophenol).[10]
-
Base (e.g., potassium carbonate or cesium carbonate).[10]
-
Solvent (e.g., Acetonitrile or DMF).[10]
Procedure:
-
Dissolve the N-nosyl amine in the chosen solvent.[10]
-
Add the thiol (typically 2-3 equivalents).[10]
-
Add the base (typically 2-3 equivalents).[10]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the deprotected amine by column chromatography.[10]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful parallel synthesis.
Caption: Workflow for parallel synthesis of a sulfonamide library.
Alternative Synthetic Strategies
While the reaction between a sulfonyl chloride and an amine is the most direct route to sulfonamides, several alternative methods have been developed to overcome some of its limitations. These can be particularly useful in a parallel synthesis context when certain functional groups are not compatible with sulfonyl chlorides.
Copper-Catalyzed N-Arylation of Sulfonamides
This method allows for the formation of N-aryl sulfonamides from a pre-formed sulfonamide and an aryl boronic acid. It offers a greener alternative, often using water as a solvent and avoiding expensive palladium catalysts.[11]
Fukuyama-Mitsunobu Reaction
For the synthesis of N-alkylated sulfonamides from alcohols, the Fukuyama-Mitsunobu reaction provides a reliable method with good control over stereochemistry. This reaction involves an alcohol, a sulfonamide (often a nitrobenzenesulfonamide), a phosphine, and an azodicarboxylate.[11]
Electrochemical Synthesis
A more recent development is the electrochemical oxidative coupling of amines and thiols to directly form sulfonamides. This method avoids the need for pre-functionalized reagents like sulfonyl chlorides.[13]
Caption: Comparison of sulfonamide synthesis strategies.
Conclusion
This compound is a highly effective and versatile reagent for the parallel synthesis of sulfonamide libraries. Its key advantage lies in the presence of a modifiable cyano group, which significantly enhances the potential for generating chemical diversity. While alternatives like p-toluenesulfonyl chloride and nitrobenzenesulfonyl chlorides offer their own strategic benefits in terms of stability and cleavability, this compound provides a unique opportunity for post-synthesis diversification. For research and drug discovery programs focused on rapidly exploring a broad chemical space around the sulfonamide core, this compound represents an excellent choice. The decision to use this reagent or an alternative will ultimately be guided by the specific goals of the synthesis, the nature of the amine library, and the desired downstream modifications. Newer methods that circumvent the use of sulfonyl chlorides are also becoming increasingly valuable and should be considered for specific applications.
References
- 1. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound 97 | 49584-26-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 49584-26-1|this compound|BLD Pharm [bldpharm.com]
- 6. 49584-26-1 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Application of 4-Cyanobenzenesulfonyl Chloride in Drug Discovery: A Cost-Benefit Analysis
For researchers and professionals in the fast-paced world of drug discovery, the selection of building blocks is a critical decision that balances chemical reactivity, cost, and the ultimate biological efficacy of the synthesized compounds. This guide provides a comprehensive cost-benefit analysis of 4-Cyanobenzenesulfonyl chloride in comparison to other commonly used sulfonylating agents, offering a clear perspective for its strategic use in medicinal chemistry.
The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents. The choice of the sulfonyl chloride precursor not only influences the efficiency of the synthesis but also imparts distinct physicochemical properties to the final molecule, which can significantly impact its biological activity. Here, we compare this compound with three widely used alternatives: p-toluenesulfonyl chloride, 2,4-dichlorobenzenesulfonyl chloride, and methanesulfonyl chloride.
Performance Comparison of Sulfonylating Agents
A critical aspect of the cost-benefit analysis is the performance of each reagent in the synthesis of sulfonamides. This includes not only the financial cost of the starting material but also factors like reaction efficiency (yield and time) and the potential biological activity of the resulting compounds.
Cost Analysis
The cost of raw materials is a significant consideration, especially in large-scale synthesis for drug development. The following table provides an approximate cost comparison of the sulfonyl chlorides discussed. Prices are based on an aggregation of data from various suppliers and are subject to change. For precise and up-to-date pricing, it is recommended to consult specific chemical suppliers.
| Reagent | Molecular Weight ( g/mol ) | Approximate Cost per Gram (USD) | Approximate Cost per Mole (USD) |
| This compound | 201.63 | $2.23 - $16.00 | $449 - $3226 |
| p-Toluenesulfonyl chloride | 190.65 | $0.11 - $1.86 | $21 - $355 |
| 2,4-Dichlorobenzenesulfonyl chloride | 245.50 | $1.74 - $8.70 | $427 - $2136 |
| Methanesulfonyl chloride | 114.55 | $0.12 - $0.34 | $14 - $39 |
Note: Prices can vary significantly based on supplier, purity, and quantity purchased.
Reactivity and Reaction Efficiency
The reactivity of sulfonyl chlorides is governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, such as the cyano group in this compound, increase the electrophilicity of the sulfur atom, leading to a faster reaction rate. Conversely, electron-donating groups, like the methyl group in p-toluenesulfonyl chloride, decrease reactivity.
While direct head-to-head comparative studies under identical conditions are limited in published literature, the general reactivity trend can be inferred. The increased reactivity of this compound can be advantageous in reactions with less nucleophilic amines or when shorter reaction times are desired. However, this higher reactivity might also lead to a decrease in selectivity in the presence of multiple nucleophilic sites.
| Reagent | Key Feature | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| This compound | Strong electron-withdrawing cyano group | High | Faster reactions, suitable for unreactive amines | May have lower selectivity |
| p-Toluenesulfonyl chloride | Electron-donating methyl group | Moderate | Good balance of reactivity and stability, widely used | Slower reactions compared to activated sulfonyl chlorides |
| 2,4-Dichlorobenzenesulfonyl chloride | Two electron-withdrawing chloro groups | High | High reactivity, useful for difficult couplings | Higher cost, potential for side reactions |
| Methanesulfonyl chloride | Aliphatic sulfonyl chloride | Very High | High reactivity, small size | Can be too reactive, leading to lack of selectivity |
Impact on Biological Activity
The substituent on the sulfonyl chloride not only affects the synthesis but also becomes an integral part of the final drug candidate, influencing its binding to the biological target. The cyano group in a 4-cyanobenzenesulfonamide (B1293931) moiety can act as a hydrogen bond acceptor and its rigid, linear geometry can be exploited to probe specific interactions within a binding pocket.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for making informed decisions in the laboratory. Below are representative protocols for the synthesis of sulfonamides using the discussed sulfonyl chlorides.
General Protocol for Sulfonamide Synthesis
This protocol can be adapted for each of the sulfonyl chlorides with minor modifications to reaction time and temperature based on the reactivity of the specific reagent and amine.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.0 - 1.2 eq)
-
Base (e.g., triethylamine (B128534) or pyridine) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride in the anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Decision Process and Synthetic Workflow
To aid in the decision-making and experimental planning process, the following diagrams illustrate a logical workflow for a cost-benefit analysis and a general experimental workflow for sulfonamide synthesis.
Assessing Racemization Risk in 4-Cyanobenzenesulfonamide Formation: A Comparative Guide
For researchers and professionals in drug development, maintaining the stereochemical integrity of chiral molecules is paramount. The synthesis of sulfonamides from chiral amines presents a potential risk of racemization, which can compromise the efficacy and safety of a drug candidate. This guide provides a comparative assessment of different synthetic methods for the formation of 4-cyanobenzenesulfonamide (B1293931) from a chiral amine, with a focus on minimizing the risk of racemization.
Introduction to Racemization in Sulfonamide Synthesis
Racemization during the formation of a sulfonamide from a chiral amine typically occurs through the deprotonation of the acidic proton on the chiral carbon, facilitated by a base. This leads to the formation of a planar, achiral enolate or a related intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers and a loss of enantiomeric excess (ee). The choice of reagents and reaction conditions significantly influences the extent of racemization.
Comparison of Synthetic Methods
| Method | Reagents | Base | Potential Racemization Risk | Advantages | Disadvantages |
| Method A: Standard Schotten-Baumann | 4-Cyanobenzenesulfonyl chloride | Triethylamine (B128534) (TEA) or Pyridine (B92270) | High | Simple procedure, readily available reagents. | TEA and pyridine are known to promote racemization. |
| Method B: Carbodiimide Coupling with Additive | 4-Cyanobenzenesulfonic acid, Chiral Amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt) | Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Low to Moderate | Generally low racemization, mild reaction conditions. | More complex procedure, requires pre-activation of the sulfonic acid. |
| Method C: Hindered Base Approach | This compound | 2,4,6-Collidine or Proton-Sponge | Low | Sterically hindered bases are less likely to deprotonate the chiral center. | Hindered bases can be more expensive and may lead to slower reaction rates. |
Experimental Protocols
To enable a direct comparison of these methods, a standardized experimental protocol is provided below. This protocol should be performed for each method to generate comparative data on the enantiomeric excess of the resulting 4-cyanobenzenesulfonamide.
General Procedure for the Synthesis of N-(chiral amine)-4-cyanobenzenesulfonamide
Materials:
-
Chiral amine (e.g., (R)-α-methylbenzylamine)
-
This compound or 4-Cyanobenzenesulfonic acid
-
Selected coupling agents and bases (as per the methods above)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), DMF)
-
Standard laboratory glassware and work-up reagents
Example Protocol using (R)-α-methylbenzylamine:
Method A: Standard Schotten-Baumann
-
Dissolve (R)-α-methylbenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Method B: Carbodiimide Coupling with Additive
-
Dissolve 4-cyanobenzenesulfonic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Stir for 30 minutes to pre-activate the sulfonic acid.
-
Add a solution of (R)-α-methylbenzylamine (1.0 eq) and N-methylmorpholine (1.5 eq) in anhydrous DMF.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Method C: Hindered Base Approach
-
Dissolve (R)-α-methylbenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 2,4,6-collidine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol for Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
Typical Conditions (to be optimized for the specific product):
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the racemic 4-cyanobenzenesulfonamide derivative to determine the retention times of both enantiomers.
-
Prepare a solution of the purified product from each synthetic method in the mobile phase.
-
Inject the samples onto the chiral HPLC column.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizing the Process
Reaction Pathway and Racemization Mechanism
Caption: General reaction for sulfonamide formation and the base-catalyzed racemization pathway.
Experimental Workflow for Assessing Racemization
Caption: Experimental workflow for comparing racemization risk across different synthetic methods.
Decision Tree for Method Selection
Caption: Decision tree to guide the selection of a synthetic method based on project priorities.
Conclusion
The risk of racemization during the formation of 4-cyanobenzenesulfonamide from a chiral amine is a critical consideration. While standard methods using common bases like triethylamine are simple, they carry a higher risk of compromising stereochemical integrity. The use of coupling agents with additives like EDC/HOBt or the application of sterically hindered bases generally provides a safer route to preserving enantiopurity. It is strongly recommended that researchers perform a comparative study using the outlined experimental protocols to determine the optimal conditions for their specific chiral amine, ensuring the production of a high-quality, enantiopure product.
literature review of 4-Cyanobenzenesulfonyl chloride applications in total synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of total synthesis, the strategic selection of reagents is paramount to achieving high yields and preserving molecular complexity. Among the arsenal (B13267) of sulfonyl chlorides utilized for amine protection and activation, 4-cyanobenzenesulfonyl chloride (CsCl) has emerged as a valuable and versatile tool. Its unique electronic properties, conferred by the electron-withdrawing cyano group, allow for mild reaction and deprotection conditions, offering a distinct advantage over more traditional reagents like p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl). This guide provides a comprehensive literature review of this compound's applications in total synthesis, presenting a comparative analysis with its alternatives, supported by experimental data and detailed protocols.
Amine Protection: A Balancing Act of Stability and Cleavage
The protection of amine functionalities is a critical step in many synthetic routes. The ideal protecting group must be robust enough to withstand various reaction conditions yet be removable under mild conditions that do not compromise other sensitive functional groups. 4-Cyanobenzenesulfonamides (Cs-amides) have proven to be excellent protecting groups for amines, offering a favorable balance between stability and ease of cleavage.
The electron-withdrawing nature of the cyano group in this compound increases the acidity of the N-H proton in the resulting sulfonamide, facilitating its removal under milder basic conditions compared to the more robust tosyl (Ts) group. This feature is particularly advantageous in the synthesis of complex molecules with multiple sensitive functional groups.
A notable example of the utility of the 4-cyanobenzenesulfonyl group is in the total synthesis of the potent antitumor agent (+)-duocarmycin SA.[1] In this synthesis, the indole (B1671886) nitrogen was protected as a 4-cyanobenzenesulfonamide (B1293931). This protection strategy was crucial as it allowed for selective deprotection in the final steps of the synthesis under conditions that would not affect other sensitive moieties within the molecule.
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Yield (%) | Reference |
| 4-Cyanobenzenesulfonyl (Cs) | This compound | Amine, Et3N, DMAP (cat.), CH2Cl2, 0 °C to rt | Thiophenol, K2CO3, DMF, rt | Protection: >90, Deprotection: ~85 | [2] |
| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride | Amine, Pyridine, 0 °C to rt | Na/NH3 or HBr/AcOH, heat | Protection: >90, Deprotection: Variable | [3] |
| 2-Nitrobenzenesulfonyl (Ns) | 2-Nitrobenzenesulfonyl chloride | Amine, Et3N, CH2Cl2, 0 °C to rt | Thiophenol, K2CO3, CH3CN, rt | Protection: >95, Deprotection: >90 | [4] |
Experimental Protocol: Protection of a Primary Amine with this compound
This protocol is adapted from the synthesis of a protected amine intermediate.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (B128534) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the primary amine in CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine and DMAP to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in CH2Cl2 to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-cyanobenzenesulfonamide.
Experimental Protocol: Deprotection of a 4-Cyanobenzenesulfonamide
This protocol describes the cleavage of the Cs-protecting group.[2]
Materials:
-
4-Cyanobenzenesulfonamide (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (K2CO3) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 4-cyanobenzenesulfonamide in DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the deprotection by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the free amine.
References
- 1. An Enantioselective Total Synthesis of (+)-Duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Cyanobenzenesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Cyanobenzenesulfonyl chloride (CAS No. 49584-26-1). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection. Adherence to these guidelines is critical due to the hazardous nature of this compound.
Immediate Safety & Hazard Profile
This compound is a corrosive and water-reactive solid that demands careful handling within a controlled laboratory environment.[1] All handling and disposal operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[3]
-
Reactivity: Reacts with water, sometimes violently, to liberate toxic and corrosive gases, including hydrogen chloride.[1] It is also incompatible with strong oxidizing agents and strong bases.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO₂S | [5][6] |
| Molecular Weight | 201.63 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 107-111 °C | [7] |
| Boiling Point | 333.9 ± 25.0 °C at 760 mmHg | |
| Solubility | Insoluble in water, soluble in organic solvents.[1] | [1] |
| Hazard Class | 8 (Corrosive) | [1] |
| UN Number | 3261 | [1] |
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the quantity of waste. Bulk quantities must be handled differently from small, residual amounts (e.g., from cleaning glassware).
Bulk amounts of this compound should not be neutralized in the laboratory. They must be disposed of as hazardous waste through a licensed environmental waste management company.
Protocol:
-
Containerization: Ensure the chemical is in its original, tightly sealed container. If the original container is compromised, transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name ("this compound"), CAS number (49584-26-1), and all relevant hazard warnings (e.g., "Corrosive," "Water-Reactive," "Toxic").
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials, particularly water and bases.
-
Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.
Small quantities of this compound remaining in laboratory glassware can be neutralized to a less hazardous form before final disposal. This procedure must be performed with extreme caution in a chemical fume hood.
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding, less reactive sulfonic acid salt.
Experimental Protocol:
Materials:
-
Glassware containing residual this compound.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
A large beaker (at least 10 times the volume of the glassware to be cleaned).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
pH indicator strips or a calibrated pH meter.
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride. Begin vigorous stirring.
-
Slow Addition: Carefully and slowly rinse the glassware containing the residual this compound with a suitable inert solvent (e.g., acetone) and add the rinsate dropwise to the cold, stirred basic solution.
-
CAUTION: The reaction is exothermic and will produce gas (CO₂). The addition rate must be strictly controlled to prevent excessive foaming, a rapid temperature increase, or overflow.
-
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow the solution to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more saturated sodium bicarbonate solution until the target pH is reached.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to your institution's designated "Aqueous Hazardous Waste" container for collection by your EHS office or waste contractor.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Control: Ensure the fume hood is operational to manage vapors.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials or water.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and treat all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 49584-26-1 | TCI Deutschland GmbH [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound 97 | 49584-26-1 [chemicalbook.com]
Personal protective equipment for handling 4-Cyanobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Cyanobenzenesulfonyl chloride (CAS No. 49584-26-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage[1][2]. It is crucial to use appropriate personal protective equipment (PPE) to prevent any contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield.[1] | To protect against dust particles and chemical splashes that can cause severe eye damage. |
| Skin Protection | Impervious gloves (e.g., Neoprene, Nitrile rubber) and protective clothing to prevent skin exposure.[1][3][4] | The chemical causes severe skin burns upon contact.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust is generated or if exposure limits are exceeded.[1][3] | To prevent inhalation of dust which can cause respiratory irritation. |
2. Safe Handling and Storage Protocols
Proper handling and storage are vital to maintain the chemical's integrity and prevent accidents.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Work should be conducted in a designated area, such as a chemical fume hood, to control exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as outlined in Table 1.
-
Chemical Handling:
-
Post-Handling:
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][5]
-
Protect from moisture as the substance is water-reactive.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, water, and strong bases.[1]
3. Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
Table 2: Emergency Response Plan
| Incident | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Seek immediate medical attention.[1] |
| Minor Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[1][5] |
| Major Spill | Evacuate the area immediately and prevent entry. Contact your institution's environmental health and safety department. |
4. Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national regulations.
-
Dispose of this compound and its container at an approved waste disposal plant.[1][2]
-
Do not allow the material to contaminate ground water systems or be released into the environment.[1]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[1]
Diagram of the Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
